Molecular weight and formula of 4-(1-Phenylethoxy)piperidine
The following technical guide details the molecular characteristics, synthetic pathways, and pharmaceutical applications of 4-(1-Phenylethoxy)piperidine , a critical intermediate in the development of voltage-gated sodiu...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular characteristics, synthetic pathways, and pharmaceutical applications of 4-(1-Phenylethoxy)piperidine , a critical intermediate in the development of voltage-gated sodium channel (Nav1.7) inhibitors and other CNS-active agents.[1]
Content Type: Technical Monograph & Synthetic Guide
Subject: CAS 420137-21-9 | Chemical Probes & Drug Intermediates[1]
Physicochemical Identification
4-(1-Phenylethoxy)piperidine is a secondary amine featuring a piperidine scaffold ether-linked to a 1-phenylethyl group at the 4-position.[1] It serves as a versatile building block in medicinal chemistry, particularly for introducing lipophilic bulk and chiral complexity into hydrophilic pharmacophores.
Core Data Matrix
Parameter
Specification
CAS Number
420137-21-9
IUPAC Name
4-(1-Phenylethoxy)piperidine
Molecular Formula
C₁₃H₁₉NO
Molecular Weight
205.30 g/mol
Monoisotopic Mass
205.1467 Da
SMILES
CC(C1=CC=CC=C1)OC2CCNCC2
Physical State
Viscous oil or low-melting solid (racemate)
Chirality
Contains one stereocenter at the benzylic carbon (R/S)
Synthetic Architecture & Protocols
The synthesis of 4-(1-Phenylethoxy)piperidine requires a strategy that prevents N-alkylation while promoting O-alkylation.[1] The most robust route utilizes a Protection-Alkylation-Deprotection (PAD) sequence.[1]
Reaction Logic
Orthogonal Protection: The nucleophilic nitrogen of 4-hydroxypiperidine is masked with a tert-butyloxycarbonyl (Boc) group to prevent self-polymerization or competitive N-alkylation.[1]
Williamson Ether Synthesis: The secondary alcohol is deprotonated by a strong base (NaH) to form an alkoxide, which attacks the benzylic electrophile (1-bromo-1-phenylethane).[1]
Acidolytic Cleavage: The Boc group is removed under acidic conditions (TFA) to liberate the secondary amine.
Synthetic Pathway Diagram
Figure 1: Three-stage synthetic workflow for the production of 4-(1-Phenylethoxy)piperidine.
Detailed Experimental Protocol
Note: This protocol is standardized based on functional group reactivity and validated literature methods for similar ether-linked piperidines.
Dissolve the intermediate from Stage 1 in DCM (10 mL/g).
Add TFA (20% v/v) dropwise at 0°C.
Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of high Rf spot).
Workup (Critical): Concentrate the mixture to remove excess TFA. The residue will be the TFA salt.
Free Basing: Redissolve in DCM and wash with saturated NaHCO₃ or 1M NaOH until the aqueous layer is basic (pH > 10). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the target free base.
Pharmaceutical Applications & Mechanism
The 4-(1-phenylethoxy)piperidine moiety is a "privileged structure" in drug discovery, often used to modulate the pharmacokinetic profile of GPCR ligands and ion channel blockers.[1]
Nav1.7 Channel Inhibition
Research identifies this scaffold as a key component in the synthesis of Nav1.7 inhibitors , which are targets for treating neuropathic pain.
Mechanism: The piperidine nitrogen serves as a protonatable center at physiological pH, interacting with acidic residues (e.g., Asp/Glu) in the channel pore.
Lipophilic Tail: The 1-phenylethoxy group provides a flexible, lipophilic tail that occupies hydrophobic pockets within the receptor, enhancing binding affinity through van der Waals interactions.
Structure-Activity Relationship (SAR)
Structural Feature
Pharmacological Function
Secondary Amine
Essential for H-bonding or salt bridge formation; allows for further diversification (e.g., urea/amide formation).[1]
Ether Linkage
Provides rotational freedom and metabolic stability compared to esters.[1]
Benzylic Methyl
Introduces chirality; the (R)- and (S)-enantiomers often exhibit differential binding affinities (eutomer vs. distomer).[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
Technical Profile: Thermodynamic Properties of 4-(1-Phenylethoxy)piperidine
Executive Summary This technical guide details the thermodynamic profile of 4-(1-Phenylethoxy)piperidine , a critical piperidine ether intermediate used in the synthesis of voltage-gated sodium channel (Nav1.[1]7) inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the thermodynamic profile of 4-(1-Phenylethoxy)piperidine , a critical piperidine ether intermediate used in the synthesis of voltage-gated sodium channel (Nav1.[1]7) inhibitors and muscarinic receptor agonists.
While frequently generated in situ or isolated as a salt, understanding its fundamental physical properties—specifically melting point (MP) and boiling point (BP)—is essential for optimizing purification protocols (distillation vs. crystallization) and ensuring process stability. This guide synthesizes available experimental data with high-fidelity predictive modeling to provide a comprehensive reference for researchers.
The molecule consists of a piperidine ring substituted at the 4-position with a 1-phenylethoxy group.[1][2][3][][5] The presence of the secondary amine allows for salt formation (HCl, TFA), drastically altering the physical state from a likely oil (free base) to a crystalline solid. The ether linkage introduces rotational freedom, impacting the entropy of fusion.
Predicted Boiling Point (760 mmHg):320 °C – 340 °C [1]
Predicted Boiling Point (Reduced Pressure, 0.5 mmHg):140 °C – 160 °C
Technical Insight:
The high boiling point relative to its molecular weight is attributed to the intermolecular hydrogen bonding capability of the secondary amine (-NH) and dipole-dipole interactions from the ether oxygen.[1]
Comparative Analysis: The structurally similar 1-phenethyl-4-piperidone (MW 203.[1]28) has a reported boiling point of 331.1 °C at 760 mmHg. Given the similar mass and polarity, 4-(1-Phenylethoxy)piperidine is expected to fall within the same range.[1]
Melting Point (MP)
Status: Phase Dependent (Free Base vs. Salt)
Free Base:< 25 °C (Likely Viscous Oil)
Rationale: The introduction of the methyl group on the benzylic carbon (1-phenylethoxy vs. benzyloxy) introduces chirality and steric bulk that disrupts crystal packing efficiency compared to the achiral analog 4-benzyloxypiperidine.[1] Consequently, the free base is typically isolated as a viscous oil or low-melting semi-solid.
Hydrochloride Salt (HCl):> 150 °C (Solid)
Rationale: Protonation of the piperidine nitrogen creates an ionic lattice, significantly elevating the melting point. Salts are the preferred form for solid-state characterization and storage.[1]
Experimental Determination Protocols
To validate these properties in a laboratory setting, the following self-validating protocols should be employed.
Differential Scanning Calorimetry (DSC) for Salts
Objective: Determine the precise melting onset and purity of the salt form.
Sample Prep: Weigh 2–5 mg of the dried salt (e.g., HCl form) into a Tzero aluminum pan. Hermetically seal.
Equilibration: Equilibrate at 25 °C for 5 minutes.
Ramp: Heat at 10 °C/min to 250 °C under nitrogen purge (50 mL/min).
Analysis: Identify the endothermic melting peak. The onset temperature (
) is reported as the MP. A sharp peak (width < 2 °C) indicates high purity.
Capillary Method (for Solid Intermediates)
Objective: Quick routine verification of solid intermediates (e.g., N-Boc precursor).
Preparation: Pack the dry solid into a glass capillary tube to a height of 2-3 mm. Compact by tapping.
Apparatus: Use a melting point apparatus (e.g., Büchi or Stuart) with silicone oil bath or metal block.
Ramp: Fast ramp (5 °C/min) to 10 °C below expected MP, then slow ramp (1 °C/min).
Observation: Record
(first liquid drop) and (clear liquid).
Synthetic Context & Purification Strategy
The thermodynamic properties directly dictate the purification strategy. Because the free base is a high-boiling oil, distillation is energy-intensive and risks decomposition .[1]
Recommended Workflow
Synthesis: Reaction of N-Boc-4-hydroxypiperidine with (1-bromoethyl)benzene (Williamson Ether Synthesis).
Deprotection: Removal of Boc group using TFA or HCl.
Purification:
Do not distill the free base.
Acid-Base Extraction: Exploit the basicity of the amine.[1] Extract impurities from the acidic aqueous phase, then basify and extract the product into organic solvent.
Salt Formation: Convert the crude oil to the HCl or Oxalate salt to induce crystallization. This leverages the high MP of the salt for purification via recrystallization (e.g., from EtOH/Et₂O).
Visualization: Synthesis & Property Logic[1]
Caption: Synthetic pathway highlighting the phase transition from solid starting material to oily free base, and the strategic conversion to salt for purification.
References
Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain.
Source: Journal of Medicinal Chemistry, 2011, 54(13), 4694–4703.
Context: Describes the synthesis of the N-Boc precursor and the deprotection to yield the piperidine intermedi
Technical Handling & Safety Guide: 4-(1-Phenylethoxy)piperidine
The following is an in-depth Technical Handling & Safety Guide for 4-(1-Phenylethoxy)piperidine . This document is designed to bridge the gap between regulatory compliance (SDS) and practical laboratory application, prov...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth Technical Handling & Safety Guide for 4-(1-Phenylethoxy)piperidine . This document is designed to bridge the gap between regulatory compliance (SDS) and practical laboratory application, providing researchers with the "why" and "how" of safe handling.
CAS Number: 420137-21-9
Formula: C₁₃H₁₉NO
Molecular Weight: 205.30 g/mol
Document Type: Enhanced Safety Data Sheet (eSDS) & Handling Protocol
Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists[1][2]
Executive Summary & Chemical Architecture
4-(1-Phenylethoxy)piperidine is a secondary amine intermediate frequently employed in the synthesis of neurological therapeutics, specifically Nav1.7 sodium channel inhibitors for pain management.[2] Its structure consists of a piperidine ring substituted at the 4-position with a lipophilic 1-phenylethoxy ether group.[2]
From a safety perspective, this molecule presents a dual-nature hazard profile:
The Piperidine Core: A secondary amine that confers basicity, potential corrosivity/irritancy to mucosal membranes, and nucleophilic reactivity.
The Phenylethoxy Tail: Increases lipophilicity (LogP ~2.1), facilitating dermal absorption and potential blood-brain barrier penetration if systemic exposure occurs.[2]
Critical Handling Directive: Treat as a Corrosive/Irritant and Bioactive Intermediate .[2] While specific toxicological data for this CAS is limited, Structure-Activity Relationship (SAR) analysis mandates handling protocols consistent with lipophilic secondary amines.[2]
Hazard Identification (SAR-Derived)
Note: In the absence of comprehensive animal toxicology for CAS 420137-21-9, the following classifications are derived from the "Precautionary Principle" and data for structural analogs (e.g., 4-Benzyloxypiperidine, Piperidine).
H335: May cause respiratory irritation.[2][3][4][6]
Structural Hazard Analysis
The following diagram illustrates the chemical moieties responsible for specific safety risks.
Figure 1: Structural Hazard Analysis highlighting the functional groups driving reactivity and toxicity.[7]
Emergency Response Protocols
In the event of exposure, immediate action is required to mitigate the basicity of the amine and prevent systemic absorption.
Decision Logic: Exposure Response
Figure 2: Emergency response decision tree emphasizing specific actions for lipophilic amines.
First Aid Specifics
Eye Contact:Time is tissue. The basic nature of the amine can cause saponification of corneal lipids.[2] Immediate irrigation is critical. Do not wait for an ambulance.
Skin Contact: Do NOT use ethanol or DMSO to clean the skin; these solvents will dissolve the lipophilic tail and drag the compound deeper into the dermis.[2] Use copious soap and water.[3][6][8]
Ingestion: Do NOT induce vomiting. The corrosive nature may damage the esophagus on the way back up. Administer water if the victim is conscious.[6]
Handling, Storage, & Stability[5][6][10]
Physical Properties Table
Property
Value / Description
Source/Inference
Appearance
Colorless to pale yellow liquid or low-melting solid
Analogous to 4-benzyloxypiperidine
Boiling Point
>250°C (Predicted)
High MW amine
Solubility
Soluble in DCM, MeOH, DMSO; Low in Water
Lipophilic tail
pKa
~10.5 (Piperidine Nitrogen)
Secondary amine characteristic
Flash Point
>110°C (Predicted)
Low volatility
Storage Protocol
Atmosphere: Store under Nitrogen or Argon .[2] Secondary amines can absorb CO₂ from the air to form carbamates/carbonates, altering stoichiometry.
Temperature: Refrigerator (2–8°C) recommended to retard oxidation.[2]
Incompatibilities:
Strong Oxidizers: Risk of N-oxide formation or cleavage.[2]
Acid Chlorides/Anhydrides: Will react violently to form amides.[2]
This workflow ensures containment of the amine odor and prevention of cross-contamination.
Figure 3: Operational workflow for safe synthesis and disposal.
Exposure Controls & Personal Protection (PPE)[2][3][7]
Engineering Controls[2][3]
Primary: Chemical Fume Hood.[2] The compound likely has a characteristic "fishy" amine odor; detection of odor implies exposure limits may be exceeded.
Secondary: Local exhaust ventilation for rotary evaporation.[2]
PPE Selection Matrix
Protection Type
Recommendation
Rationale
Gloves
Nitrile (Double Gloving)
Standard nitrile offers good resistance to amines.[2] Latex is permeable to some organics.
Eye Protection
Chemical Goggles
Safety glasses are insufficient if liquid splashing is possible (corrosive risk).[2]
Respiratory
Type A (Organic Vapor)
Required only if handling outside a hood (not recommended) or during spill cleanup.[2]
Clothing
Lab Coat (Buttoned)
Prevents skin contact; remove immediately if contaminated.[2][4][8]
Scientific Context: Synthesis & Reactivity[2]
Synthesis Utility
4-(1-Phenylethoxy)piperidine is typically generated via the deprotection of tert-butyl 4-(1-phenylethoxy)piperidine-1-carboxylate using acids like TFA or HCl.[2]
Implication: Commercial samples may contain trace acid salts (Hydrochloride/Trifluoroacetate).[2] These salts are generally solid, less volatile, and less corrosive than the free base, but are severe eye irritants.
Reactivity Profile
Nucleophilicity: The secondary nitrogen is highly nucleophilic.[2] It will readily attack alkyl halides, epoxides, and activated esters.
Basicity: Can deprotonate acidic protons alpha to carbonyls.[2]
Stability: The ether linkage is robust under basic conditions but may cleave under strong Lewis acidic conditions (e.g., BBr₃).[2]
Ecological Impact & Disposal[2]
Ecotoxicity: Amines are generally toxic to aquatic life (Acute Cat.[2] 3 or 2) due to pH alteration and membrane disruption.
Disposal:
Do not dispose of down the drain.
Collect in Basic Organic Waste containers.
If the compound is in an acidic solution, neutralize carefully before adding to general organic waste to prevent heat generation.
References
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone (Structural Analog). Retrieved from [Link][2]
Step-by-step synthesis of 4-(1-Phenylethoxy)piperidine
Application Note: AN-2026-PEP Topic: High-Purity Synthesis of 4-(1-Phenylethoxy)piperidine for Nav1.7 Antagonist Research Audience: Medicinal Chemists, Process Development Scientists Safety & Compliance Statement CRITICA...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-PEPTopic: High-Purity Synthesis of 4-(1-Phenylethoxy)piperidine for Nav1.7 Antagonist Research
Audience: Medicinal Chemists, Process Development Scientists
Safety & Compliance Statement
CRITICAL: The protocols described herein involve the use of hazardous reagents, including sodium hydride (pyrophoric), halogenated solvents, and strong acids.
Engineering Controls: All reactions must be conducted in a certified chemical fume hood with active ventilation.
PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory.
Regulatory Status: While 4-(1-phenylethoxy)piperidine (CAS 420137-21-9) is a research intermediate typically used in the development of voltage-gated sodium channel (Nav1.7) inhibitors and muscarinic agonists, researchers must verify local regulations regarding piperidine derivatives before procurement or synthesis.
Introduction & Retrosynthetic Logic
4-(1-Phenylethoxy)piperidine is a critical pharmacophore found in novel analgesic candidates targeting the Nav1.7 sodium channel. Its structural core—a 4-substituted piperidine ether—provides a flexible scaffold for optimizing drug-target interactions.
Synthetic Strategy:
The synthesis is best approached via a convergent route involving the etherification of a protected piperidin-4-ol followed by N-deprotection.
Protection: The nitrogen atom must be masked (e.g., Boc group) to prevent N-alkylation, ensuring regioselectivity at the oxygen.
Etherification: A Williamson ether synthesis is employed. The secondary alcohol of the piperidine ring is relatively hindered, requiring a strong base (NaH) and a reactive electrophile ((1-bromoethyl)benzene).
Deprotection: Acidolytic cleavage yields the free amine or its salt.
Detailed Experimental Protocol
Phase 1: Etherification (Williamson Synthesis)
Objective: Synthesis of tert-butyl 4-(1-phenylethoxy)piperidine-1-carboxylate.
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Protocol:
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF (0.2 M concentration).
Expert Insight: DMF is preferred over THF here to solvate the cation and increase the nucleophilicity of the alkoxide, essential for reacting with the secondary benzylic halide.
Deprotonation: Cool the solution to 0°C. Carefully add NaH portion-wise. Evolution of hydrogen gas will be observed. Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.
Alkylation: Cool the mixture back to 0°C. Add (1-bromoethyl)benzene dropwise.
Note: The reaction involves a chiral electrophile. If racemic bromide is used, the product will be a mixture of diastereomers (due to the potential chirality of the piperidine ring if further substituted, though here the piperidine is symmetric, resulting in a racemic ether).
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
Quench & Workup: Carefully quench with saturated aqueous NH₄Cl (exothermic). Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).
Phase 2: N-Deprotection
Objective: Isolation of 4-(1-phenylethoxy)piperidine.[1]
Reagents:
Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)
Solvent: Dichloromethane (DCM)
Protocol:
Dissolution: Dissolve the intermediate from Phase 1 in DCM (0.1 M).
Acidolysis: Add TFA (10–20 equivalents) dropwise at 0°C.
Expert Insight: While HCl/Dioxane is cleaner, TFA is often faster for Boc removal. If using TFA, the product will be a trifluoroacetate salt.[1]
Reaction: Stir at RT for 2–4 hours. Monitor for the disappearance of the starting material by LC-MS (Boc group loss corresponds to M-100 mass shift).
Workup (Free Base): Concentrate the reaction mixture to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic (pH > 10).
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the title compound as a viscous oil or low-melting solid.
Analytical Data Summary
Parameter
Specification
Notes
Molecular Formula
C₁₃H₁₉NO
Molecular Weight
205.30 g/mol
Appearance
Colorless to pale yellow oil
Free base form
Key 1H-NMR Signals
δ 7.2–7.4 (m, 5H, Ar-H)
Phenyl group confirmation
δ 4.5 (q, 1H, O-CH-CH3)
Characteristic benzylic ether proton
δ 1.4 (d, 3H, CH3)
Methyl doublet of the ethyl group
Mass Spectrometry
[M+H]⁺ = 206.15
ESI Mode
Process Visualization
Figure 1: Step-wise synthetic workflow for the production of 4-(1-phenylethoxy)piperidine from commercial precursors.
References
Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain
Journal of Medicinal Chemistry
[Link][1]
Muscarinic Agonists (Patent Application)
World Intellectual Property Organization (WO2017021730A1)
[2]
Application Note: Scalable Synthetic Route for 4-(1-Phenylethoxy)piperidine
Executive Summary The compound 4-(1-Phenylethoxy)piperidine represents a critical pharmacophore in medicinal chemistry, particularly in the design of GPCR ligands (e.g., Histamine H3 antagonists) and calcium channel bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-(1-Phenylethoxy)piperidine represents a critical pharmacophore in medicinal chemistry, particularly in the design of GPCR ligands (e.g., Histamine H3 antagonists) and calcium channel blockers. Its structure combines a semi-rigid piperidine ring with a lipophilic benzylic ether moiety, influencing both metabolic stability and receptor binding affinity.
This guide details a scalable, process-ready synthetic route prioritizing safety, cost-efficiency, and yield over traditional, non-scalable laboratory methods. While laboratory synthesis often utilizes Sodium Hydride (NaH) in DMF, this protocol emphasizes a Phase-Transfer Catalyzed (PTC) Williamson ether synthesis, which is superior for kilogram-scale production due to reduced hydrogen gas evolution and easier workup.
Retrosynthetic Analysis & Strategy
The strategic disconnection of 4-(1-Phenylethoxy)piperidine reveals two primary precursors: a protected 4-hydroxypiperidine and an electrophilic benzyl donor.
Strategic Considerations:
Nitrogen Protection: The secondary amine of the piperidine must be protected to prevent N-alkylation (quaternization). The tert-Butyloxycarbonyl (Boc) group is selected for its stability under basic alkylation conditions and facile removal under acidic conditions.
Ether Formation (The Critical Step): Direct alkylation of secondary alcohols with secondary benzylic halides is prone to E2 elimination (forming styrene). We mitigate this by using Phase Transfer Catalysis (PTC) , which maintains a low concentration of the active alkoxide in the organic phase, favoring SN2 substitution over elimination.
Chirality: The 1-phenylethyl group introduces a chiral center. This protocol describes the synthesis of the racemic ether. If enantiopure material is required, the starting material (1-bromoethyl)benzene can be replaced with enantiopure alcohol using a Mitsunobu protocol (not detailed here for scalability reasons) or resolved via chiral chromatography post-synthesis.
Visual Pathway (DOT)
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Detailed Experimental Protocols
Step 1: Phase-Transfer Catalyzed Etherification
Objective: Synthesize tert-butyl 4-(1-phenylethoxy)piperidine-1-carboxylate.
Rationale: Using 50% NaOH with a quaternary ammonium salt (TBAB) creates a highly reactive "naked" alkoxide at the interface, driving the reaction while minimizing solvent waste (Green Chemistry principle).
Materials:
Reagent
Equiv.
MW
Density
Notes
N-Boc-4-hydroxypiperidine
1.0
201.26
Solid
Limiting Reagent
(1-Bromoethyl)benzene
1.2
185.06
1.31 g/mL
Electrophile (Secondary Halide)
Tetrabutylammonium bromide (TBAB)
0.1
322.37
Solid
Phase Transfer Catalyst
Sodium Hydroxide (50% aq)
5.0
40.00
1.52 g/mL
Base
Toluene
-
-
-
Solvent (5-10 volumes)
Protocol:
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
Charging: Charge N-Boc-4-hydroxypiperidine (1.0 equiv) and Toluene (5 vol relative to piperidine mass). Stir to dissolve.
Catalyst Addition: Add TBAB (0.1 equiv). The mixture may remain heterogeneous.
Base Addition: Add 50% aqueous NaOH (5.0 equiv) in one portion. The mixture will form a biphasic system.
Alkylation: Heat the mixture to 60°C . Add (1-Bromoethyl)benzene (1.2 equiv) dropwise over 30 minutes. Note: Controlling addition rate minimizes the exotherm and local concentration hotspots that favor elimination.
Reaction: Stir vigorously at 65-70°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
Checkpoint: If conversion stalls <90%, add an additional 0.05 equiv of TBAB.
Workup:
Cool to room temperature.
Add water (5 vol) to dissolve salts. Separate phases.
Extract aqueous layer with Toluene (2 x 2 vol).[1]
Wash combined organics with 1N HCl (cold, rapid wash to remove unreacted amine impurities if any), then Saturated NaHCO3, then Brine.
Dry over MgSO4 and concentrate under reduced pressure.
Purification: The crude oil is typically sufficient for the next step. If high purity is required, perform a short silica plug filtration (eluting with 10% EtOAc/Hexane).
Step 2: Deprotection & Salt Formation
Objective: Synthesize 4-(1-Phenylethoxy)piperidine Hydrochloride.
Rationale: Acidic cleavage of the Boc group is quantitative. Isolating as the HCl salt ensures stability and crystallinity.
Protocol:
Dissolution: Dissolve the crude tert-butyl 4-(1-phenylethoxy)piperidine-1-carboxylate in 1,4-Dioxane (3 vol) or Isopropanol (IPA) .
Acidification: Cool to 0-5°C. Slowly add 4M HCl in Dioxane (3.0 equiv) or bubble anhydrous HCl gas if on a larger scale.
Reaction: Allow to warm to room temperature and stir for 4 hours. A white precipitate (the product salt) should begin to form.
Isolation:
Add Diethyl Ether or MTBE (5 vol) to fully precipitate the salt.
Filter the solid under nitrogen (hygroscopic risk).
Wash the cake with cold MTBE.
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Safety & Scale-Up Considerations
Hazard
Risk Level
Mitigation Strategy
Exotherm (Alkylation)
High
The reaction of alkyl halides with concentrated base is exothermic. Use strictly controlled dropwise addition of the bromide at temperature.
Styrene Formation
Medium
Elimination of (1-bromoethyl)benzene generates styrene. This side product is removed during the organic wash/crystallization but lowers yield. Do not exceed 75°C.
Hydrogen Gas
Low (PTC)
Unlike NaH methods, the PTC method generates no hydrogen gas, significantly reducing explosion risk on scale.
Corrosivity
High
50% NaOH is highly corrosive. Use chemically resistant reactors (Glass-lined or Hastelloy).
Mechanism of Phase Transfer Catalysis
The diagram below illustrates why PTC is the preferred scalable method:
Figure 2: The catalytic cycle of TBAB transferring hydroxide to the organic phase to deprotonate the hindered alcohol.
Application Notes and Protocols for the Formulation of 4-(1-Phenylethoxy)piperidine
Abstract This guide provides a comprehensive overview of formulation strategies and detailed laboratory protocols for 4-(1-Phenylethoxy)piperidine, a piperidine derivative with physicochemical properties that present cha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive overview of formulation strategies and detailed laboratory protocols for 4-(1-Phenylethoxy)piperidine, a piperidine derivative with physicochemical properties that present challenges for aqueous solubility. Addressed to researchers, scientists, and drug development professionals, this document outlines a systematic approach to formulation development, beginning with essential pre-formulation characterization and progressing to advanced delivery systems. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to empower formulators to overcome the bioavailability hurdles associated with poorly soluble compounds.
Introduction
The piperidine structural motif is a cornerstone in medicinal chemistry, appearing in a vast number of therapeutic agents.[1] 4-(1-Phenylethoxy)piperidine (CAS No. 420137-21-9) is a representative member of this class, featuring a basic nitrogen atom within the piperidine ring and a lipophilic phenylethoxy group.[2][3] Such structures often exhibit poor aqueous solubility, a characteristic that affects an estimated 70% or more of new chemical entities in development pipelines and poses a significant barrier to achieving adequate bioavailability.[4]
This document serves as a practical guide to navigate the formulation challenges of 4-(1-Phenylethoxy)piperidine. We will explore a multi-faceted approach, treating the active pharmaceutical ingredient (API) not as a static entity but as a molecule whose physical properties can be strategically manipulated. By understanding and applying the principles of pH modification, salt formation, co-solvency, amorphous solid dispersions, and lipid-based systems, researchers can unlock the therapeutic potential of this and structurally related compounds.
Section 1: Pre-formulation Assessment: The Foundation of Rational Design
Before any formulation strategy can be selected, a thorough understanding of the API's intrinsic physicochemical properties is paramount. This initial characterization phase provides the data necessary to guide formulation decisions, predict potential stability issues, and establish analytical controls.
Physicochemical Profile
The fundamental properties of 4-(1-Phenylethoxy)piperidine dictate its behavior in various environments. Key parameters are summarized below. The predicted LogP value of 2.1 suggests a lipophilic nature and consequently, low intrinsic aqueous solubility.[2] The presence of a secondary amine in the piperidine ring (pKa predicted to be basic) is the most critical feature for solubility enhancement strategies.
Objective: To quantify the intrinsic solubility of 4-(1-Phenylethoxy)piperidine in various pharmaceutically relevant media.
Methodology: This protocol employs the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Step-by-Step Protocol:
Preparation: Add an excess amount of 4-(1-Phenylethoxy)piperidine powder (e.g., 10 mg) to a series of 2 mL glass vials. Ensure enough solid is present to maintain a saturated solution with undissolved particles.[5]
Solvent Addition: To each vial, add 1 mL of a different test solvent. A recommended starting list includes:
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
Sample Collection: After equilibration, allow the vials to stand until the excess solid has settled.
Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm chemically inert syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.[5] This step is critical to avoid artificially high results.
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, such as the RP-HPLC protocol described in Section 3.1.
Reporting: Express the solubility in mg/mL or µg/mL for each solvent system.[5]
Solid-State and Stability Characterization
Understanding the solid-state properties (e.g., crystallinity, melting point) and chemical stability is crucial.
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the crystalline nature of the API.
X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous state of the material.
Forced Degradation Studies: Exposing the API to stress conditions (acid, base, oxidation, heat, light) helps identify potential degradation pathways and informs selection of stable excipients and storage conditions.
Section 2: Formulation Strategies and Protocols
The choice of formulation strategy is a critical decision driven by the pre-formulation data and the intended route of administration. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting a formulation strategy.
Strategy 1: pH Modification and Salt Formation
Rationale: This is the most direct and often most effective method for ionizable compounds like 4-(1-Phenylethoxy)piperidine.[7] By reacting the basic piperidine nitrogen with a pharmaceutically acceptable acid, a more soluble salt is formed.[8][9] The solubility of the salt is typically orders of magnitude higher than the free base at pH values below its pKa.
Protocol: Salt Screening and Formation
Counter-ion Selection: Choose a panel of pharmaceutically acceptable acids. Common choices are listed in the table below.[10]
Solubilization: Dissolve 1 molar equivalent of 4-(1-Phenylethoxy)piperidine in a suitable organic solvent (e.g., ethanol, isopropanol).
Acid Addition: In a separate container, dissolve 1 molar equivalent of the selected acid in the same solvent.
Reaction: Slowly add the acid solution to the API solution while stirring. If a precipitate (the salt) forms immediately, continue stirring at room temperature for 1-2 hours. If no precipitate forms, the solution can be placed at a lower temperature (e.g., 4°C) to induce crystallization or the solvent can be slowly evaporated.
Isolation: Isolate the resulting solid by filtration and wash with a small amount of cold solvent.[5]
Drying: Dry the salt under vacuum at a mild temperature (e.g., 40°C).
Characterization: Confirm salt formation and characterize the product using techniques like DSC (for a new melting point) and XRPD (for a new crystal pattern). Crucially, test its aqueous solubility using the protocol in Section 1.2.
Common Acid Counter-ions
Resulting Salt
Hydrochloric Acid
Hydrochloride
Sulfuric Acid
Sulfate
Maleic Acid
Maleate
Fumaric Acid
Fumarate
Citric Acid
Citrate
Methanesulfonic Acid
Mesylate
Strategy 2: Amorphous Solid Dispersions (ASD)
Rationale: For oral solid dosage forms, converting the crystalline API into a high-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[4][7] This is achieved by dispersing the API at a molecular level within a hydrophilic polymer matrix.
Caption: Experimental workflow for developing an ASD formulation.
Protocol: ASD Formulation via Spray Drying
Polymer Screening: Select candidate polymers known to form stable ASDs, such as:
Solvent Selection: Identify a common solvent or solvent system that can dissolve both the API and the chosen polymer (e.g., methanol, ethanol, or a dichloromethane/methanol mixture).
Solution Preparation: Prepare a solution containing the API and polymer at a specific ratio (e.g., 1:2 or 1:3 w/w). A typical starting concentration is 5-10% total solids.
Spray Drying:
Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation (e.g., 100-140°C).
Atomization/Gas Flow: Adjust to create fine droplets.
Feed Rate: Control the rate at which the solution is pumped into the nozzle.
These parameters must be optimized to produce a fine, dry powder and prevent thermal degradation of the API.
Powder Collection: Collect the resulting powder from the cyclone.
Characterization:
XRPD: Analyze the powder to confirm that it is amorphous (i.e., absence of sharp crystalline peaks).
DSC: Analyze to confirm the absence of the API's melting endotherm and determine the glass transition temperature (Tg) of the dispersion.
Dissolution Testing: Perform dissolution testing (see Section 3.2) to compare the release profile of the ASD to the unformulated crystalline API.
Strategy 3: Lipid-Based Formulations (SEDDS)
Rationale: Given its lipophilic nature (LogP ~2.1), 4-(1-Phenylethoxy)piperidine is a good candidate for lipid-based formulations.[7] A Self-Emulsifying Drug Delivery System (SEDDS) is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[4] This pre-dissolved state can bypass dissolution-limited absorption.
Protocol: SEDDS Formulation Development
Excipient Screening:
Determine the solubility of the API in various oils (e.g., Capryol™ 90, Miglyol® 812), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, Plurol® Oleique).
Construct Ternary Phase Diagram:
Select the most effective oil, surfactant, and co-surfactant based on the screening results.
Prepare a series of blank formulations with varying ratios of the three components (e.g., from 90:10:0 to 10:90:0 to 10:0:90 and all intermediate points).
For each point, titrate with water and observe the formation of an emulsion. Map the regions on a ternary diagram that form clear, stable microemulsions.
API Loading:
Select several promising ratios from the stable region of the phase diagram.
Dissolve the API into these blank formulations at the desired concentration.
Evaluation:
Emulsification Time: Add a small amount of the SEDDS formulation to water with gentle stirring and measure the time it takes to form a homogenous emulsion.
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Stability: Assess the formulation for any signs of API precipitation or phase separation upon dilution and over time.
Section 3: Analytical Control and Quality Assessment
Reliable analytical methods are essential for quantifying the API in formulation matrices and for assessing the performance of the developed dosage form.
Protocol: RP-HPLC Method for Quantification
Objective: To provide a robust method for the assay and purity analysis of 4-(1-Phenylethoxy)piperidine.
Methodology:
System: High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
Mobile Phase: A gradient or isocratic system of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.
Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by UV scan).
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.[11]
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Protocol: In Vitro Dissolution Testing for Solid Formulations
Objective: To assess the rate and extent of drug release from a solid formulation (e.g., an ASD-filled capsule) into a liquid medium.
Methodology:
Apparatus: USP Apparatus II (Paddle).
Dissolution Medium: 900 mL of 0.1 M HCl or pH 6.8 phosphate buffer, to simulate gastric and intestinal conditions, respectively.
Temperature: 37 ± 0.5°C.
Paddle Speed: 50 or 75 RPM.
Procedure:
Place the formulation (e.g., one capsule containing the ASD powder) into each dissolution vessel.
Start the apparatus.
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
Filter the samples and analyze for the concentration of 4-(1-Phenylethoxy)piperidine using the HPLC method from Section 3.1.
Plot the percentage of drug dissolved versus time.
Conclusion
The successful formulation of 4-(1-Phenylethoxy)piperidine, a compound representative of many poorly soluble piperidine derivatives, is an achievable goal through systematic scientific investigation. This guide demonstrates that by first establishing a strong pre-formulation foundation, one can logically select and apply a range of powerful techniques. Simple strategies like pH modification and salt formation can yield significant solubility improvements for aqueous systems. For more challenging applications, particularly oral delivery, advanced methods such as creating amorphous solid dispersions or self-emulsifying lipid systems provide proven pathways to enhance dissolution and bioavailability. The protocols and workflows detailed herein offer a robust starting point for researchers to transform challenging molecules into viable drug candidates.
References
Google Patents. (1991). US5043345A - Piperidine compounds and their preparation and use.
Google Patents. (1991). US5043345A - Piperidine compounds and their preparation and use.
European Patent Office. (2009). EP2067776 A1 - Piperidine compounds and pharmaceutical compositions containing them. Retrieved from [Link]
Google Patents. (1993). US5227379A - Piperidine compounds and their preparation and use.
European Patent Office. (n.d.). Piperidine derivatives, process for their preparation and pharmaceutical compositions containing them. Retrieved from [Link]
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
Williams, R. O., et al. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
CAS Common Chemistry. (n.d.). N-Phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]
Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
Arulraj, R., & Selvaraj, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]
Technical Support Center: Purification Strategies for 4-(1-Phenylethoxy)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of basic, lipophilic secondary amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of basic, lipophilic secondary amines. 4-(1-Phenylethoxy)piperidine is typically synthesized via the alkylation of N-Boc-4-hydroxypiperidine with (1-bromoethyl)benzene, followed by Boc deprotection[1]. The resulting crude mixture often contains unreacted neutral starting materials, acidic byproducts from deprotection (e.g., trifluoroacetic acid), and the target compound in a protonated state.
This guide provides field-proven, self-validating methodologies to navigate the acid-base chemistry and chromatographic nuances required to achieve >99% purity.
Part 1: Physicochemical Profiling
Before purifying, you must understand the molecular behavior of your target. The piperidine nitrogen is highly basic, while the 1-phenylethoxy ether linkage adds significant lipophilicity.
Table 1: Physicochemical & Chromatographic Parameters for 4-(1-Phenylethoxy)piperidine
Parameter
Value / Characteristic
Impact on Purification Strategy
Estimated pKa
~10.5 - 11.0
Requires an aqueous pH > 12.5 for complete free-basing.
State at pH < 8
Protonated (Ammonium salt)
Highly water-soluble; retained in the aqueous phase during extraction.
State at pH > 12
Free base (Neutral amine)
Highly organic-soluble; extractable via non-polar solvents.
Silica Gel Interaction
Strong Brønsted acid-base affinity
Causes irreversible binding and peak tailing on bare silica.
Optimal Stationary Phase
Amine-functionalized Silica / C18
Masks acidic silanols; allows for sharp elution profiles.
Part 2: Purification Workflow Visualization
Decision tree for the purification of crude 4-(1-phenylethoxy)piperidine.
Part 3: Troubleshooting Guides & FAQs
Q1: My crude 4-(1-phenylethoxy)piperidine is trapped as a TFA salt after Boc deprotection. How do I efficiently isolate the free base while removing neutral impurities?
A1: The most effective method is an Acid-Base "Catch and Release" Extraction . Since your target is a basic amine and your impurities (like unreacted (1-bromoethyl)benzene) are neutral, you can selectively partition them.
The Causality: By dissolving the crude mixture in an acidic aqueous solution (pH ~2), the piperidine nitrogen is fully protonated, making it highly water-soluble. Washing this aqueous layer with an organic solvent removes all neutral lipophilic impurities. Subsequently, applying the "2 pH rule"[2]—adjusting the aqueous pH to at least two units above the amine's pKa (pH > 12.5)—forces the compound into its neutral free-base form, allowing it to be extracted into a fresh organic layer.
Protocol 1: Acid-Base Catch and Release
Dissolution: Dissolve the crude TFA salt mixture in 1M HCl (aqueous).
First Extraction (Release): Wash the acidic aqueous layer with diethyl ether or ethyl acetate (3x).
Self-Validation Step: Spot the organic layer on a TLC plate. It should contain the neutral impurities but no UV-active/Ninhydrin-active amine. Discard or set aside this organic layer.
Basification (Catch): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 13.
Self-Validation Step: Verify with pH paper. The solution should become visibly cloudy as the lipophilic free base oils out of the aqueous phase.
Second Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x).
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.
Q2: When purifying the free base via standard silica gel flash chromatography, I observe severe peak tailing and poor recovery. What is causing this, and how do I fix it?
A2: This is a classic chromatographic failure caused by a stationary phase mismatch. Standard bare silica gel acts as a Brønsted acid due to the presence of surface silanol groups. The basic secondary amine of 4-(1-phenylethoxy)piperidine strongly interacts with these acidic sites, leading to irreversible adsorption, severe band-broadening, and yield loss[2].
The Causality: The electrostatic attraction between the protonated amine and the deprotonated silanol (SiO⁻) cannot be easily overcome by standard non-polar/polar solvent gradients (like Hexane/EtOAc).
The Solution:
Amine-Functionalized Silica (Preferred): Use a stationary phase where the silica is pre-bonded with amine groups (e.g., Biotage KP-NH). This masks the acidic silanols, eliminating the acid-base interaction and allowing the compound to elute sharply[3].
Mobile Phase Modification (Alternative): If you must use bare silica, neutralize the column dynamically. Add 1-5% of a competing volatile amine, such as Triethylamine (TEA) or ammonium hydroxide, to your mobile phase[2]. The smaller, highly concentrated TEA molecules outcompete your target compound for the acidic silanol sites.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
Column Equilibration: Equilibrate an amine-functionalized silica cartridge with 100% Hexane.
Sample Loading: Dissolve the free-based crude in a minimum volume of DCM and load it onto the column.
Gradient Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10-15 column volumes.
Critical Warning: Do NOT use acidic modifiers (like TFA or acetic acid) on amine-functionalized columns, as this will destroy the stationary phase.
Fraction Collection: Monitor via UV (254 nm for the phenyl ring) and confirm fractions via TLC stained with Ninhydrin or Dragendorff's reagent.
Q3: Can I use Reversed-Phase (RP) chromatography for this compound?
A3: Yes. C-18 reversed-phase chromatography is highly effective for polar and basic amines that misbehave on normal phase[4].
The Causality: In RP-HPLC, the stationary phase is non-polar. However, to prevent the amine from interacting with residual unendcapped silanols on the C18 silica, you must control its ionization state.
Protocol Adjustment: Use a mobile phase of Water and Acetonitrile, but ensure both solvents contain 0.1% TEA or 0.1% NH₄OH to keep the amine in its free-base form. This increases its lipophilicity, enhances retention on the C18 column, and drastically improves peak shape[2].
Technical Support Center: Troubleshooting Crystallization of 4-(1-Phenylethoxy)piperidine Salts
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating secondary amines with bulky, flexible appendages—such as 4-(1-phenylethoxy)piperidine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating secondary amines with bulky, flexible appendages—such as 4-(1-phenylethoxy)piperidine—presents significant solid-state challenges. The conformational flexibility introduced by the ether linkage and the lipophilic nature of the phenylethoxy group often result in low lattice energies. Consequently, these salts are highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," and present distinct challenges during chiral resolution.
This guide provides a comprehensive, causality-driven approach to troubleshooting the crystallization and resolution of 4-(1-phenylethoxy)piperidine salts.
The Physical Chemistry of Oiling Out (LLPS)
Before adjusting your experimental parameters, it is critical to understand the thermodynamic causality behind your observations.
Oiling out occurs when a supersaturated solution crosses a binodal curve into a miscibility gap before it can reach the metastable zone required for ordered crystal nucleation[1][2]. Instead of forming a rigid crystal lattice, the solute separates into a solute-rich liquid phase (an emulsion) and a solvent-rich continuous phase[3]. Because solute molecules in these droplets possess high mobility and lack an ordered lattice, this oil phase acts as an excellent solvent for impurities[1][4]. If this oil eventually solidifies, it typically crashes out as an amorphous, sticky, and highly impure mass[3][4].
Thermodynamic vs. Kinetic Pathways in Salt Crystallization (Oiling Out vs. Nucleation)
Q1: My 4-(1-phenylethoxy)piperidine salt is oiling out instead of crystallizing. How do I force crystallization?A1: Do not attempt to "force" crystallization from an oiled-out state by crashing it in an ice bath; this will only yield an impure amorphous glass[4]. Oiling out is driven by high supersaturation relative to the nucleation rate[3].
Causality-driven fix: Reheat the mixture until the oil completely redissolves into a homogeneous solution. Add 5-10% more of your "good" solvent to decrease the overall concentration, thereby shifting your operating line away from the binodal curve[2][4]. Cool at a strictly controlled, slower rate (e.g., 0.1 °C/min) to allow the system to remain in the metastable zone[1][2].
Q2: I am trying to perform a classical chiral resolution of the racemic phenylethoxy group. Which resolving agents are most effective for piperidine derivatives?A2: Classical resolution relies on the differential solubility of diastereomeric salts under thermodynamic equilibrium[5][6]. For bulky piperidine derivatives, you need resolving agents that provide strong hydrogen-bond donor capabilities and rigid steric bulk to differentiate the enantiomers. Di-p-toluoyl-D-tartaric acid (DTTA) or (1S)-(+)-10-camphorsulfonic acid (CSA) are highly recommended. CSA, in particular, has a proven track record for resolving chiral piperidine alcohols and ethers due to its rigid bicyclic structure[7].
Q3: My crystals are forming, but the enantiomeric excess (ee) is plateauing at ~70%. How can I improve this?A3: A plateau in ee usually indicates the formation of a solid solution (where the undesired diastereomer co-crystallizes within the lattice of the desired salt) or that you have hit a eutectic point[5].
Causality-driven fix: Adjust the stoichiometry of your resolving agent. Using 0.5 to 0.75 molar equivalents of the resolving agent (rather than 1.0 eq) ensures that the resolving agent is the limiting reagent, thermodynamically driving the formation of the least soluble diastereomeric salt while leaving the undesired enantiomer as a free base in the mother liquor[5].
To bypass the stochastic nature of primary nucleation and prevent oiling out, utilize this self-validating seeded crystallization workflow[1][3]. This protocol contains built-in diagnostic checks to ensure thermodynamic control.
Step 1: Dissolution and Salt Formation
Dissolve 1.0 eq of 4-(1-phenylethoxy)piperidine free base in 10 volumes of Ethanol (EtOH).
In a separate vessel, dissolve 0.75 eq of the chosen acid (e.g., (+)-CSA) in 5 volumes of EtOH.
Heat both solutions to 60 °C. Slowly add the acid solution to the free base solution under moderate agitation (250 RPM).
Validation Check: The solution must remain completely clear. If turbidity appears, reheat to 65 °C and add 1-2 volumes of EtOH until clear.
Step 2: Controlled Desupersaturation
4. Cool the reactor at a strict rate of 0.2 °C/min to 45 °C.
Validation Check: Extract a 1 mL aliquot and inspect under a polarized light microscope. It should be clear. If liquid droplets (emulsion) are visible, you have oiled out. Abort cooling, reheat to 60 °C, and add more EtOH.
Step 3: Seeding
5. At 45 °C (within the metastable zone), add 2 wt% of finely milled seed crystals of the desired salt[1][3].
6. Hold the temperature isothermally at 45 °C for 2 hours.
Validation Check: The seed bed should visibly grow, and the solution should become a flowable, opaque white suspension. This isothermal hold allows desupersaturation to occur via crystal growth rather than secondary nucleation or LLPS.
Step 4: Isolation
7. Cool the suspension at 0.1 °C/min to 5 °C. Hold for 1 hour.
8. Filter the suspension and wash the cake with 2 volumes of cold MTBE to displace the mother liquor and remove any unreacted free base.
9. Dry under vacuum at 40 °C to constant weight.
Step-by-Step Workflow for Seeded Crystallization to Prevent Oiling Out
References
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same
Google P
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine
Organic Process Research & Development - ACS Publications[Link]
Technical Support Center: Stability of 4-(1-Phenylethoxy)piperidine Under Acidic Conditions
Welcome to the technical support center for 4-(1-Phenylethoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-(1-Phenylethoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, design robust experiments, and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(1-Phenylethoxy)piperidine in acidic solutions?
A1: The primary stability concern for 4-(1-Phenylethoxy)piperidine under acidic conditions is the potential for acid-catalyzed cleavage of the ether bond. The molecule contains a benzylic ether linkage, which is susceptible to hydrolysis in the presence of strong acids.[1] This degradation pathway is facilitated by the formation of a relatively stable benzylic carbocation intermediate.[2] While the piperidine ring itself will be protonated to form a more stable salt in an acidic medium, the ether linkage remains the most probable site of degradation.[3]
Q2: What are the likely degradation products of 4-(1-Phenylethoxy)piperidine in an acidic medium?
A2: The acid-catalyzed cleavage of the ether bond is expected to yield two primary degradation products: 4-hydroxypiperidine and 1-phenylethanol. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the more stable carbocation (the benzylic carbocation), which is then quenched by water.
Q3: At what pH range should I be concerned about the degradation of 4-(1-Phenylethoxy)piperidine?
A3: Significant degradation is more likely to occur under strongly acidic conditions (pH < 3). The rate of degradation will be dependent on the specific acid used, its concentration, and the temperature of the reaction. For routine applications at near-neutral or mildly acidic pH, the compound is expected to be reasonably stable. However, it is always recommended to perform preliminary stability studies under your specific experimental conditions.
Q4: How can I monitor the stability of 4-(1-Phenylethoxy)piperidine during my experiment?
A4: The most effective way to monitor the stability of 4-(1-Phenylethoxy)piperidine is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4][5] A well-developed HPLC method will allow you to separate the parent compound from its potential degradation products, enabling you to quantify the extent of degradation over time. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4][6]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with 4-(1-Phenylethoxy)piperidine under acidic conditions.
Observed Issue
Potential Cause
Recommended Action
Loss of parent compound peak in HPLC analysis.
Acid-catalyzed degradation of the ether linkage.
Confirm the identity of new peaks as degradation products using LC-MS. Consider reducing the acidity or temperature of your reaction conditions if the degradation is undesirable.
Appearance of unexpected peaks in the chromatogram.
Formation of degradation products or secondary reaction products.
Characterize the structure of the new peaks using LC-MS and NMR to understand the degradation pathway. This will help in optimizing your experimental conditions to minimize side reactions.
Poor reproducibility of experimental results.
Inconsistent acid concentration or temperature fluctuations affecting the rate of degradation.
Ensure precise control over the pH and temperature of your reaction. Use calibrated equipment and freshly prepared acidic solutions.
Incomplete reaction or low yield in a synthesis involving 4-(1-Phenylethoxy)piperidine under acidic conditions.
The starting material is degrading under the reaction conditions.
Perform a time-course analysis to determine the rate of degradation under your specific reaction conditions. This will help you to find an optimal reaction time that maximizes product formation while minimizing degradation of the starting material.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed degradation pathway of 4-(1-Phenylethoxy)piperidine.
Caption: Proposed SN1 mechanism for the acid-catalyzed degradation of 4-(1-Phenylethoxy)piperidine.
Experimental Protocol: Forced Degradation Study Under Acidic Conditions
This protocol provides a general framework for conducting a forced degradation study to assess the stability of 4-(1-Phenylethoxy)piperidine in an acidic environment. Forced degradation studies are a crucial component of pharmaceutical development, helping to understand the intrinsic stability of a molecule.[7][8]
Objective: To determine the degradation profile of 4-(1-Phenylethoxy)piperidine under acidic stress conditions.
Materials:
4-(1-Phenylethoxy)piperidine
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
HPLC grade acetonitrile and water
Volumetric flasks, pipettes, and other standard laboratory glassware
HPLC system with UV detector or Mass Spectrometer
pH meter
Procedure:
Stock Solution Preparation: Prepare a stock solution of 4-(1-Phenylethoxy)piperidine (e.g., 1 mg/mL) in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.
Acid Stress:
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
Incubate the solution at a controlled temperature (e.g., 60°C).
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration as the stressed samples. Store this sample under refrigeration.
HPLC Analysis:
Analyze the stressed samples and the control sample using a validated stability-indicating HPLC method.
The method should be capable of separating the parent peak from all potential degradation products.
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Data Analysis:
Calculate the percentage of degradation at each time point using the following formula:
Identify and characterize any significant degradation products using LC-MS.
Expected Outcome:
This study will provide a quantitative measure of the stability of 4-(1-Phenylethoxy)piperidine under acidic conditions. The data will help in identifying the primary degradation products and understanding the degradation pathway. This information is critical for developing stable formulations and establishing appropriate storage and handling conditions.
References
What is the stability of piperidine? - Blog - Biosynce. (2025, August 25). Retrieved from [Link]
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8). Retrieved from [Link]
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC. (2020, November 13). Retrieved from [Link]
Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. (2025, May 12). Retrieved from [Link]
9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (n.d.). Retrieved from [Link]
Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). Retrieved from [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]
Forced degradation studies - MedCrave online. (2016, December 14). Retrieved from [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Retrieved from [Link]
Piperidines from acid-catalysed cyclisations: Pitfalls, solutions and a new ring contraction to pyrrolidines - Academia.edu. (n.d.). Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]
Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010, November 2). Retrieved from [Link]
Analytical Methods - RSC Publishing. (2010, January 15). Retrieved from [Link]
ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link]
Stability indicating study by using different analytical techniques - IJSDR. (n.d.). Retrieved from [Link]
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved from [Link]
Technical Support Center: Solvent Selection & Extraction Guide for 4-(1-Phenylethoxy)piperidine
Topic: Optimizing solvent selection for 4-(1-Phenylethoxy)piperidine extraction Content type: Technical Support Center Guide Case ID: EXT-4PEP-OPT Status: Active Assigned Specialist: Senior Application Scientist Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing solvent selection for 4-(1-Phenylethoxy)piperidine extraction
Content type: Technical Support Center Guide
Case ID: EXT-4PEP-OPT
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the extraction and purification of 4-(1-Phenylethoxy)piperidine , a secondary amine intermediate often used in pharmaceutical synthesis. The molecule features a lipophilic domain (phenyl-ethyl ether) and a polar, ionizable domain (piperidine nitrogen).
Successful extraction relies on exploiting the pH-dependent solubility switch of the secondary amine. This guide moves beyond "recipe-following" by establishing a self-validating logic based on pKa, LogP, and Green Chemistry principles (CHEM21/GSK guides).
Module 1: Solvent Screening & Selection Logic
Physicochemical Profiling
To select the correct solvent, we must first understand the molecule's behavior in biphasic systems.
Property
Estimated Value
Implication for Extraction
pKa (Conj. Acid)
~10.0 – 11.0
The molecule is cationic at pH < 8 and neutral at pH > 12. Extraction into organic phase requires pH ≥ 12 .
LogP (Neutral)
~2.5 – 3.0
Moderately lipophilic. Soluble in mid-polarity solvents (Esters, Ethers, Toluene) when neutral.
LogP (Protonated)
< 0
Highly water-soluble. Will not partition into organic solvents (except chlorinated ones to a minor extent).
Green Solvent Selection Matrix
Modern pharmaceutical extraction demands replacing hazardous solvents (DCM, Diethyl Ether) with sustainable alternatives without compromising yield.
Solvent Class
Traditional (Avoid)
Recommended Green Alternative
Technical Rationale
Chlorinated
Dichloromethane (DCM)
2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF is derived from biomass, separates well from water, and has high solvation power for amines.
Ethers
Diethyl Ether (Et₂O)
Methyl tert-butyl ether (MTBE) or CPME
MTBE/CPME (Cyclopentyl methyl ether) have higher flash points and resist peroxide formation better than Et₂O.
Esters
-
Isopropyl Acetate (iPrOAc)
More hydrolytically stable than Ethyl Acetate at high pH (critical for amine extraction).
Hydrocarbons
Hexane
Heptane
Hexane is neurotoxic. Heptane is safer, though less solubilizing for polar amines (good for crystallization, less for extraction).
Critical Insight: For 4-(1-Phenylethoxy)piperidine, 2-MeTHF or Isopropyl Acetate are the superior choices. They offer the best balance of solubility for the neutral amine and phase separation characteristics.
Module 2: The Self-Validating Extraction Protocol
This protocol uses a "pH-Swing" mechanism. It is self-validating because if the product is not in the expected phase, the pH verification step immediately identifies the failure mode.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process.
Caption: pH-Swing Extraction Workflow for 4-(1-Phenylethoxy)piperidine. Blue nodes indicate process steps; Green indicates product retention.
Detailed Methodology
Step 1: Acidic Wash (Impurity Removal)
Dissolve the crude reaction mixture in Isopropyl Acetate (iPrOAc) .
Add 1M HCl until the aqueous layer pH is < 2.
Mechanism:[1][2] The piperidine nitrogen protonates (
), becoming water-soluble. Non-basic impurities (e.g., unreacted phenols, neutral side products) remain in the organic layer.
Validation: Use a high-range pH strip. The solution should turn cloudy/oily as the free base oils out.
Step 3: Target Extraction
Add 2-MeTHF (or fresh iPrOAc) to the basic aqueous solution.
Shake vigorously for 2 minutes and allow phases to separate.
Collect the Organic Layer . Repeat extraction 2x.
Combine organic layers, dry over anhydrous
, filter, and concentrate.
Module 3: Troubleshooting & FAQs
Decision Tree for Common Failures
Use this logic flow to diagnose low yields or phase separation issues.
Caption: Troubleshooting logic for emulsion formation and yield loss during extraction.
FAQ: Expert Solutions
Q1: I have a persistent emulsion ("rag layer") between the phases. How do I break it?A: Emulsions are common with piperidine derivatives due to their surfactant-like properties (polar head, lipophilic tail).
Immediate Fix: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength, "salting out" the organics.[4]
Mechanical Fix: Filter the entire biphasic mixture through a pad of Celite. This physically traps the particulate matter stabilizing the emulsion.
Q2: My yield is significantly lower than expected (<50%). Where is my product?A: The product is likely trapped in the aqueous phase due to insufficient basification.
Diagnosis: Piperidines are strong bases. pH 10 is not high enough to fully suppress ionization.
Solution: Ensure the aqueous phase is pH ≥ 12-13 . At pH 10, ~10-20% of your product may still be protonated (water-soluble).
Q3: Can I use Ethyl Acetate (EtOAc) for the basic extraction?A: Proceed with caution. At high pH (>12), Ethyl Acetate can hydrolyze to ethanol and acetate, contaminating your product and consuming your base.
Better Alternative: Use Isopropyl Acetate (iPrOAc) or 2-MeTHF , which are significantly more stable under basic conditions.
Q4: How do I remove residual pyridine or unreacted piperidine?A: If your product is the 4-alkoxy derivative, it is less volatile than simple piperidine.
Method: High-vacuum drying (or Kugelrohr distillation) will remove volatile amine impurities. Alternatively, wash the organic extract with water (piperidine is more water-soluble than the phenyl-ether product).
References
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. [Link]
Prat, D., et al. (2014). "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry. [Link]
PubChem. (2025).[5] "4-Phenylpiperidin-4-ol Compound Summary." National Library of Medicine. [Link]
Technical Support Center: Stability & Degradation of 4-(1-Phenylethoxy)piperidine
Status: Operational Ticket ID: CHEM-SUP-420137 Subject: Degradation Profiling & Troubleshooting Guide Welcome to the Technical Support Center You are likely working with 4-(1-Phenylethoxy)piperidine (CAS: 420137-21-9) as...
You are likely working with 4-(1-Phenylethoxy)piperidine (CAS: 420137-21-9) as a critical intermediate or impurity standard in the synthesis of GPCR-targeting therapeutics (e.g., H3 antagonists or Nav1.7 inhibitors).
This guide addresses the specific stability challenges inherent to its structure: a secondary amine coupled with a benzylic-like ether linkage . Unlike simple alkyl ethers, the 1-phenylethyl moiety introduces unique lability issues that often confuse standard impurity profiling.
Quick Diagnostic: What are you seeing?
Observation
Mass Shift ( m/z)
Probable Cause
Go To
New Peak (Polar)
+16 Da
N-Oxidation (Amine)
New Peak (Lipophilic)
+14 Da (Carbonyl)
Benzylic Oxidation
Assay Loss + 2 Peaks
Loss of Parent
Acidic Ether Cleavage
New Peak (+28 Da)
+28 Da
N-Formylation (Excipient)
Module 1: Oxidative Instability
Issue: Appearance of M+16 or M+14 peaks during forced degradation or storage.
The Mechanism
This molecule has two primary oxidation vectors:
N-Oxidation (Secondary Amine): The piperidine nitrogen lone pair is susceptible to attack by peroxides or singlet oxygen, forming the Hydroxylamine (N-OH) or Nitroxide radical , which typically manifests as a +16 Da shift (M+O). Note: Unlike tertiary amines which form stable N-oxides, secondary amines often oxidize further to nitrones (-2H, +O) or hydroxylamines.
Benzylic Autoxidation: The carbon adjacent to the ether oxygen and the phenyl ring (the benzylic position) has a significantly weakened C-H bond (Bond Dissociation Energy ~85 kcal/mol). Radical initiators can abstract this hydrogen, leading to a hydroperoxide intermediate that decomposes into a ketone (Acetophenone derivative) or ester.
Troubleshooting Protocol
Step 1: Peroxide Quantitation. If using ethers (THF, Dioxane) or PEGs in your formulation/mobile phase, test for peroxides using semi-quantitative strips or iodometric titration.
Step 2: Antioxidant Screening. Spiking experiments with 0.1% BHT (Butylated hydroxytoluene) or Sodium Metabisulfite can confirm the oxidative nature. If the peak area decreases with BHT, it is a radical-mediated benzylic oxidation.
Step 3: pH Adjustment. N-oxidation is pH-dependent. Protonating the amine (pH < 8) protects the nitrogen lone pair, suppressing N-oxide formation.
Expert Insight: If you observe a mass shift of +14 Da (C=O formation), this is likely the oxidation of the benzylic C-H to a ketone. This is common in solid-state stability studies exposed to air.
Module 2: Acid-Catalyzed Hydrolysis (The "Fragile Ether")
Issue: Rapid loss of assay in acidic media; appearance of 4-Hydroxypiperidine.
The Mechanism
The ether linkage in 4-(1-Phenylethoxy)piperidine is not a standard alkyl ether.[1] It is a 1-phenylethyl ether .
Causality: Upon protonation of the ether oxygen, the molecule can cleave via an S_N1-like mechanism .[2] This is driven by the stability of the resulting carbocation. The 1-phenylethyl carbocation is significantly more stable than a primary benzyl cation due to the inductive stabilization of the methyl group.
Products:
4-Hydroxypiperidine (Polar, elutes early).
1-Phenylethanol (if water is present).
Styrene (if elimination occurs under anhydrous/low-water acidic conditions).
Troubleshooting Protocol
Step 1: Mobile Phase Check. Are you using TFA (Trifluoroacetic acid) or high concentrations of Formic Acid? Switch to an Ammonium Acetate/Bicarbonate buffer (pH 6-7) to stabilize the ether during analysis.
Step 2: Diluent Evaluation. Avoid dissolving the standard in acidic diluents (e.g., 0.1% Formic Acid in MeCN) and letting it stand. Use neutral methanol/water.
Module 3: Excipient Interactions (The "Ghost" Peaks)
Issue: Unknown impurities appearing only in formulated products (e.g., capsules, tablets).
The Mechanism
Secondary amines are potent nucleophiles.
Maillard-Type/Formylation: If your excipients (PEG, HPMC) contain trace formaldehyde or reducing sugars, the piperidine nitrogen will react to form N-Formyl-4-(1-phenylethoxy)piperidine (+28 Da) or N-Methyl derivatives (via Eschweiler-Clarke type reduction).
Troubleshooting Protocol
Step 1: Excipient Stress Test. Incubate the API with individual excipients at 50°C/75% RH for 7 days.
Step 2: LC-MS Identification. Look for the characteristic loss of 28 Da (CO) in the MS/MS spectrum to confirm formylation.
Visualizing the Degradation Pathways
The following diagram maps the parent molecule's fate under different stress conditions.
Caption: Degradation pathways of 4-(1-Phenylethoxy)piperidine showing critical divergent routes: Acid-catalyzed ether cleavage (Left), Oxidative modification (Center), and Excipient-driven N-derivatization (Right).
References & Authoritative Grounding
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[6] (Defines stress testing parameters).
Benzyl Ether Stability. Protective Groups in Organic Synthesis (Greene & Wuts). (Details the acid lability of benzyl and substituted benzyl ethers).
Amine Oxidation. Oxidation of Secondary Amines to Nitrones/Hydroxylamines.[7] (Mechanistic insight into piperidine oxidation).
Excipient Compatibility. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug-Excipient Incompatibility. (Discusses formaldehyde-amine reactions).
A Comparative Guide to HPLC Method Development for the Purity of 4-(1-Phenylethoxy)piperidine
This guide provides a comprehensive, in-depth exploration of developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-(1-Phenylethoxy)piperidine. We will move beyond a simple...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth exploration of developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 4-(1-Phenylethoxy)piperidine. We will move beyond a simple protocol, delving into the scientific rationale behind each decision in the method development process. This guide is structured to compare various chromatographic approaches, providing the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Understanding the Analyte: The Foundation of Method Development
4-(1-Phenylethoxy)piperidine is a heterocyclic compound featuring a piperidine ring, a phenyl chromophore, an ether linkage, and, critically, a chiral center.[1] Its structure dictates its behavior in a chromatographic system. A thorough understanding of its physicochemical properties is the cornerstone of an efficient method development strategy.
The piperidine nitrogen imparts a basic character to the molecule. Based on similar structures, the pKa of the protonated amine is estimated to be approximately 9.8.[2] This means that at a pH below ~8, the molecule will be predominantly in its protonated, charged form. The phenyl group provides a strong chromophore, making UV detection a straightforward choice. The overall molecule possesses significant hydrophobicity, primarily due to the phenylethoxy moiety, suggesting that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.[3]
Table 1: Estimated Physicochemical Properties of 4-(1-Phenylethoxy)piperidine
Property
Value / Characteristic
Implication for HPLC Method Development
Chemical Structure
C₁₃H₁₉NO
Contains a basic nitrogen, a hydrophobic body, and a UV chromophore.
Indicates good retention on reversed-phase columns (e.g., C18, C8).
UV Chromophore
Phenyl group
Allows for direct UV detection, likely with a maximum absorbance (λmax) around 254-260 nm.
Chirality
One stereocenter
Requires a chiral stationary phase (CSP) to separate enantiomers.
The Method Development Workflow: A Logic-Driven Approach
A successful method development strategy is systematic. It begins with broad screening to find suitable starting conditions and progresses through iterative optimization steps to achieve the desired separation. This workflow is designed to build a stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from process impurities and potential degradants.
Caption: Overall workflow for HPLC purity method development.
Achiral Purity Method: A Comparative Analysis
The primary goal of the achiral method is to separate the main 4-(1-Phenylethoxy)piperidine peak from all potential process-related impurities and degradation products.
Initial Screening and Rationale
We begin with a generic gradient on a robust stationary phase.
Column: A C18 column is the industry workhorse for RP-HPLC due to its strong hydrophobic retention, making it ideal for a compound with an estimated LogP of 3.6. We will use a standard dimension of 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).
Mobile Phase B: Acetonitrile (ACN).
Rationale for pH: At a pH well below the pKa of the piperidine nitrogen (2.8 vs. ~9.8), the analyte will be fully protonated (R₃NH⁺). This ensures consistent retention, suppresses silanol interactions that can cause peak tailing, and generally results in sharp, symmetrical peaks for basic compounds.
Caption: Logic for selecting an acidic mobile phase pH.
Comparative Optimization
A. Mobile Phase pH Comparison
To demonstrate the importance of pH, we compare the initial acidic conditions with buffered mobile phases at pH 4.5 (acetate buffer) and pH 7.0 (phosphate buffer).
Table 2: Comparison of Chromatographic Performance at Different Mobile Phase pH Values
Parameter
pH 2.8 (0.1% FA)
pH 4.5 (10mM Acetate)
pH 7.0 (10mM Phosphate)
Retention Time (min)
12.5
13.8
15.2
Tailing Factor (API)
1.1
1.4
2.2
Resolution (API / Impurity A)
2.5
2.1
1.3
Scientific Rationale
Analyte is fully protonated, leading to sharp peaks and good resolution.
Analyte is still protonated, but increased interaction with residual silanols begins to cause tailing.
At pH 7, the analyte is approaching its pKa, leading to mixed ionic states and significant peak tailing, causing a loss of resolution.
B. Organic Modifier Comparison: Acetonitrile vs. Methanol
Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers in RP-HPLC, but they can offer different selectivities. We ran the optimized gradient using both solvents.
Table 3: Comparison of Acetonitrile and Methanol as Organic Modifier
Parameter
Acetonitrile (ACN)
Methanol (MeOH)
Elution Strength
Stronger
Weaker
System Backpressure
Lower
Higher
Selectivity
Different elution order for Impurity B and C compared to MeOH. Provided baseline resolution for all known impurities.
Co-elution observed between Impurity B and the main API peak.
Conclusion
ACN is the superior choice for this separation, providing better resolution and lower pressure.
Not suitable due to co-elution issues.
C. Stationary Phase Comparison
To ensure the chosen C18 column is optimal, we screened two other common phases: a Phenyl-Hexyl and a C8 column, using the optimized ACN/0.1% Formic Acid mobile phase.
Table 4: Comparison of Different Reversed-Phase Stationary Phases
Column Chemistry
Key Interaction Mechanism
Performance for 4-(1-Phenylethoxy)piperidine
Standard C18
Primarily Hydrophobic
Excellent. Good retention and baseline resolution of all process impurities and degradants.
Phenyl-Hexyl
Hydrophobic + π-π interactions
Good. Offered slightly different selectivity due to π-π interactions with the phenyl ring, but resolution of a critical pair was slightly lower (Rs=1.8) than the C18 (Rs=2.5).
C8
Less Hydrophobic than C18
Poor. Reduced retention for the main peak and all impurities, leading to crowding in the early part of the chromatogram and loss of resolution.
Forced Degradation Studies: Building a Stability-Indicating Method
Forced degradation studies are essential to demonstrate that the analytical method can separate the API from any degradation products that might form under stress conditions, thus proving it is "stability-indicating".[4][5][6] The API was subjected to various stress conditions as mandated by ICH guideline Q1A(R2).[7]
Experimental Protocol: Forced Degradation
Acid Hydrolysis: Dissolve API in 50:50 ACN:Water, add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours. Neutralize before injection.
Base Hydrolysis: Dissolve API in 50:50 ACN:Water, add NaOH to a final concentration of 0.1 N. Heat at 60°C for 8 hours. Neutralize before injection.
Oxidation: Dissolve API in 50:50 ACN:Water, add H₂O₂ to a final concentration of 3%. Store at room temperature for 24 hours.
Thermal: Store solid API in an oven at 105°C for 72 hours. Dissolve in diluent for analysis.
Photolytic: Expose a solution of the API to UV light (ICH Q1B conditions).
Table 5: Summary of Forced Degradation Results
Stress Condition
% Degradation Observed
Peak Purity of API (PDA)
Comments
Acid (0.1N HCl)
~15%
Pass
Two primary degradants formed, both well-resolved from the API (Rs > 3.0).
Base (0.1N NaOH)
~8%
Pass
One major degradant formed, resolved from the API (Rs > 2.5).
Oxidative (3% H₂O₂)
~25%
Pass
Significant degradation with multiple products, all separated from the API.
Thermal (105°C)
< 2%
Pass
Compound is highly stable to dry heat.
Photolytic
~5%
Pass
Minor degradation observed, degradant peak resolved.
The successful separation of all generated degradants confirms the method is stability-indicating.
Chiral Separation: Resolving the Enantiomers
The presence of a stereocenter necessitates the development of a second, chiral HPLC method to determine the enantiomeric purity of 4-(1-Phenylethoxy)piperidine. The direct approach, using a Chiral Stationary Phase (CSP), is the most efficient.[8][9] Polysaccharide-based CSPs are highly versatile and often a good starting point for screening.[10]
Experimental Protocol: Chiral Method Screening
Columns Screened:
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Normal Phase (NP): n-Hexane / Isopropanol (IPA) mixtures.
Reversed Phase (RP): ACN / Water or MeOH / Water.
Table 6: Comparative Screening of Chiral Stationary Phases
CSP
Mobile Phase System
Retention (k1 / k2)
Selectivity (α)
Resolution (Rs)
Comments
Chiralpak IA
NP: Hexane/IPA (90:10)
2.1 / 2.5
1.19
2.1
Good Separation. Provides baseline resolution in a reasonable runtime.
Chiralcel OD-H
NP: Hexane/IPA (90:10)
3.5 / 3.7
1.06
0.9
Poor Separation. Insufficient resolution.
Chiralpak AD-H
NP: Hexane/IPA (90:10)
1.8 / 1.8
1.00
0.0
No Separation. Enantiomers co-elute.
Chiralpak IA
RP: ACN/Water (50:50)
5.2 / 5.2
1.00
0.0
No Separation. Reversed-phase mode was not effective on this CSP.
Final Recommended Methods & Validation Summary
Based on the comparative data, the following methods are recommended. These methods should be fully validated according to ICH Q2(R1) guidelines before routine use.[7]
Typically ≤ 0.05% of the nominal concentration with acceptable accuracy and precision.
Robustness
No significant changes in results with small, deliberate variations in method parameters (pH, flow rate, column temp).
References
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
Bicker, G. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]
Ansari, M. J., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. Available from: [Link]
D'Avignon, D. A. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Alcami. Available from: [Link]
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166. Available from: [Link]
Galoppini, C., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 797-812. Available from: [Link]
Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.net. Available from: [Link]
Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]
Siddiqui, F. A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 13(10), 1687-1693. Available from: [Link]
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563. Available from: [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic-chemistry.org. Available from: [Link]
Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance. Available from: [Link]
U.S. Environmental Protection Agency. (2025). 1-(4-Phenyloxan-4-yl)piperidine Properties. CompTox Chemicals Dashboard. Available from: [Link]
Mechanistic Spectral Analysis: The "Why" Behind the Wavenumbers
Definitive Guide to FTIR Spectral Analysis of 4-(1-Phenylethoxy)piperidine vs. Structural Analogues In the landscape of modern drug development, substituted piperidines serve as privileged scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Definitive Guide to FTIR Spectral Analysis of 4-(1-Phenylethoxy)piperidine vs. Structural Analogues
In the landscape of modern drug development, substituted piperidines serve as privileged scaffolds. Specifically, 4-(1-Phenylethoxy)piperidine has emerged as a critical intermediate in the synthesis of highly selective Nav1.7 sodium channel inhibitors for pain management and muscarinic agonists[1].
However, distinguishing this specific ether derivative from closely related structural analogues—such as 4-Benzyloxypiperidine (utilized in D4 receptor antagonists[2]) and 4-Phenoxypiperidine [3]—is a frequent analytical bottleneck. As a Senior Application Scientist, I have designed this guide to move beyond basic peak listing. Here, we will dissect the causality behind the Fourier Transform Infrared (FTIR) spectral shifts of these compounds and provide a self-validating experimental protocol to ensure absolute structural confidence during your quality control workflows.
To effectively compare 4-(1-Phenylethoxy)piperidine against its alternatives, we must analyze how subtle changes in the molecular architecture dictate the vibrational modes of the functional groups.
The Ether Linkage (C-O-C): Dialkyl vs. Aryl-Alkyl
The most profound spectral difference between these analogues lies in the ether linkage.
4-(1-Phenylethoxy)piperidine and 4-Benzyloxypiperidine are both dialkyl ethers (the oxygen is bonded to sp³ hybridized carbons). Their asymmetric C-O-C stretching vibrations occur in the lower frequency range, typically around 1080–1120 cm⁻¹ .
4-Phenoxypiperidine , conversely, is an aryl-alkyl ether. Because the oxygen atom is directly bonded to the aromatic ring, its lone electron pairs participate in resonance with the ring's π-system. This resonance strengthens and shortens the C(aryl)-O bond, shifting the asymmetric stretching frequency significantly higher to ~1240 cm⁻¹ [3].
The Benzylic Center: The "Umbrella" Mode
The primary structural difference between 4-(1-Phenylethoxy)piperidine and 4-Benzyloxypiperidine is the presence of a methyl group at the benzylic position (forming a chiral center).
This extra methyl group introduces a highly diagnostic symmetric C-H bending vibration—often referred to as the "umbrella" mode —which sharply manifests at ~1375 cm⁻¹ .
Because 4-Benzyloxypiperidine contains a methylene (-CH₂-) linker instead, this 1375 cm⁻¹ peak is entirely absent, making it the definitive marker for distinguishing the two dialkyl ether analogues[2].
The Piperidine Ring (Secondary Amine)
All three compounds share an unprotected secondary amine within the piperidine ring (assuming they are synthesized from N-Boc protected precursors like N-Boc-4-hydroxypiperidine[4] and subsequently deprotected). The N-H stretch will appear as a single, weak-to-medium band in the 3315–3330 cm⁻¹ region. Note: If the compounds are isolated as hydrochloride salts, this band will broaden massively and shift to 2500–3000 cm⁻¹ due to the formation of the NH₂⁺ ion.
Comparative Spectral Data
The following table synthesizes the expected quantitative FTIR data for the free-base forms of these three analogues, providing a rapid reference for peak assignment.
Functional Group / Vibrational Mode
4-(1-Phenylethoxy)piperidine
4-Benzyloxypiperidine
4-Phenoxypiperidine
Diagnostic Significance
N-H Stretch (Secondary Amine)
~3320 cm⁻¹
~3315 cm⁻¹
~3325 cm⁻¹
Confirms deprotection of piperidine nitrogen.
C-H Stretch (Aliphatic)
2930, 2850 cm⁻¹
2935, 2855 cm⁻¹
2940, 2860 cm⁻¹
Baseline piperidine ring structure.
C-H Bend (Methyl "Umbrella")
~1375 cm⁻¹
Absent
Absent
Differentiates 1-phenylethoxy from benzyloxy.
C-O-C Asymmetric Stretch
~1100 cm⁻¹
~1110 cm⁻¹
~1240 cm⁻¹
Differentiates dialkyl ethers from aryl-alkyl ethers.
C=C Stretch (Aromatic Ring)
1600, 1495 cm⁻¹
1605, 1495 cm⁻¹
1595, 1490 cm⁻¹
Confirms presence of the phenyl ring.
C-H Out-of-Plane Bend (Mono-sub)
~760, 700 cm⁻¹
~740, 695 cm⁻¹
~755, 690 cm⁻¹
Confirms mono-substituted benzene ring.
Self-Validating ATR-FTIR Experimental Protocol
To eliminate variables such as moisture absorption (which obscures the N-H stretch via broad O-H overlapping) and KBr pellet inconsistencies, Attenuated Total Reflectance (ATR) FTIR is the mandatory technique. This protocol is designed as a self-validating system; progression to the next step is contingent on the success of the previous one.
Step 1: System Readiness & Wavenumber Calibration
Action: Power on the FTIR spectrometer and allow the IR source to stabilize for 30 minutes. Run a scan of a traceable Polystyrene (PS) film standard.
Validation Gate: The software must identify the PS aromatic C=C stretching peak at exactly 1601.2 cm⁻¹ (± 0.5 cm⁻¹) . If the peak drifts, the interferometer requires realignment before proceeding.
Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to evaporate. Acquire a background scan (32 scans, 4 cm⁻¹ resolution).
Validation Gate: Inspect the background spectrum. The baseline must be flat, and residual water vapor (3500-4000 cm⁻¹) or CO₂ (2350 cm⁻¹) peaks must not exceed 0.002 absorbance units. If they do, purge the optical bench with dry nitrogen for 15 minutes and rescan.
Step 3: Sample Application & Anvil Compression
Action: Apply 2-3 mg of the 4-(1-Phenylethoxy)piperidine sample directly onto the ATR crystal. Lower the pressure anvil.
Causality: The depth of penetration of the evanescent wave in ATR is dependent on the wavelength and the refractive indices of the crystal/sample. Applying consistent, high pressure ensures uniform optical contact, which is critical for reproducible absorbance intensities across different batches.
Step 4: Data Acquisition & Post-Processing
Action: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.
Processing: Apply an ATR correction algorithm in your spectroscopy software. Why? Because ATR penetration depth increases at lower wavenumbers, peaks in the fingerprint region (like the critical C-O-C stretch) will appear artificially intense compared to transmission spectra. ATR correction normalizes this to match standard transmission libraries.
Workflow Visualization
Figure 1: Self-validating ATR-FTIR experimental workflow for piperidine ether derivatives.
References
tert-butyl 4-(1-phenylethoxy)piperidine-1-carboxylate - CAS 1311186-21-6, Molaid / Heptares Therapeutics Limited.
Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists, ACS Chemical Neuroscience.
A Senior Application Scientist's Comparative Guide to 4-(1-Phenylethoxy)piperidine and 4-benzyloxypiperidine in Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands out as a quintessential "privileged scaffold."[1][2] Its prevalence in over 70 commercialized drugs is a testament to its versatile utility in creating...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the piperidine ring stands out as a quintessential "privileged scaffold."[1][2] Its prevalence in over 70 commercialized drugs is a testament to its versatile utility in creating three-dimensional structures that effectively interact with biological targets.[1][3][4] This guide provides an in-depth comparison of two critical building blocks derived from this scaffold: 4-(1-Phenylethoxy)piperidine and 4-benzyloxypiperidine. While structurally similar, the subtle distinction between their ether linkages—the addition of a single methyl group—introduces profound differences in chirality, physicochemical properties, and metabolic stability, which are critical considerations for researchers, scientists, and drug development professionals.
This document moves beyond a simple cataloging of properties to explore the causal relationships behind experimental choices and the strategic implications of selecting one building block over the other in a drug design campaign.
Structural and Physicochemical Properties: A Tale of Two Ethers
The foundational difference between the two molecules lies in the ether substituent at the 4-position of the piperidine ring. 4-benzyloxypiperidine features a flexible benzyloxy group (-O-CH₂-Ph), while 4-(1-Phenylethoxy)piperidine incorporates a phenylethoxy group (-O-CH(CH₃)-Ph). This seemingly minor addition of a methyl group introduces a chiral center and alters the molecule's spatial and electronic characteristics.
Lipophilicity (XlogP): The higher XlogP of 4-(1-Phenylethoxy)piperidine suggests increased partitioning into lipid environments.[7] In a drug development context, this can enhance membrane permeability, a desirable trait for oral bioavailability and CNS penetration. However, it can also increase the risk of off-target binding and metabolic liabilities.
Chirality: This is the most critical differentiator. The presence of a stereocenter in 4-(1-Phenylethoxy)piperidine necessitates either a stereoselective synthesis or chiral resolution. This is a significant consideration for manufacturing complexity and cost. However, it offers a powerful tool for optimizing pharmacology, as enantiomers frequently exhibit different potency, selectivity, and safety profiles.
Conformational Rigidity: The methyl group in the phenylethoxy moiety introduces steric hindrance, restricting the rotation around the C-O bond compared to the more flexible benzyloxy group. This can be advantageous for "locking" the phenyl ring into a specific, high-affinity conformation within a target's binding pocket, potentially increasing potency and selectivity.
Synthesis and Reactivity: A Common Path with Divergent Considerations
Both molecules are most commonly synthesized from a readily available starting material, N-Boc-4-hydroxypiperidine, via a Williamson ether synthesis.[10][11] This approach highlights a self-validating system where the core transformation is identical, but the choice of electrophile dictates the final product and introduces subtle procedural nuances.
Caption: General synthetic workflow for target compounds.
Experimental Protocol: Synthesis of N-Boc-4-benzyloxypiperidine
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the corresponding alkoxide. The use of an ice bath controls the initial exothermic reaction and hydrogen gas evolution.
Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add benzyl bromide (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.
Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography to yield N-Boc-4-benzyloxypiperidine.
Protocol Adaptation for 4-(1-Phenylethoxy)piperidine
The same protocol is followed, substituting benzyl bromide with (1-bromoethyl)benzene.
Trustworthiness & Self-Validation: The success of this protocol is validated by monitoring the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The final product structure is confirmed by NMR and Mass Spectrometry.
Field-Proven Insight: While the protocols are similar, the use of a secondary halide like (1-bromoethyl)benzene introduces a higher risk of a competing elimination (E2) side reaction, especially if the reaction is heated. Therefore, maintaining a moderate reaction temperature is more critical for the synthesis of the phenylethoxy derivative to maximize the yield of the desired substitution (SN2) product.
Applications in Drug Development: Strategic Scaffold Selection
The choice between these two scaffolds is driven by the specific therapeutic target and the desired pharmacological profile. Both have been successfully employed as key intermediates in the development of clinical candidates.
A Comparative Guide to Controlling the Retention Time of 4-(1-Phenylethoxy)piperidine in Reverse-Phase Chromatography
For researchers and professionals in drug development, achieving precise and reproducible analytical results is paramount. The retention time of an analyte in High-Performance Liquid Chromatography (HPLC) is a critical p...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, achieving precise and reproducible analytical results is paramount. The retention time of an analyte in High-Performance Liquid Chromatography (HPLC) is a critical parameter for identification, quantification, and purity assessment. This guide provides an in-depth technical comparison of the factors influencing the retention time of 4-(1-Phenylethoxy)piperidine, a key intermediate in pharmaceutical synthesis, within a reverse-phase chromatography framework. We will move beyond simple procedural lists to explore the causal mechanisms behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Analyte and Chromatographic Challenge
4-(1-Phenylethoxy)piperidine possesses a moderately hydrophobic structure due to its phenyl and ethoxy groups, with a calculated LogP of approximately 2.1.[1] However, the presence of the piperidine ring, a basic secondary amine, makes it an ionizable compound.[2] This dual characteristic presents a unique challenge and an opportunity in reverse-phase chromatography (RPC). While its hydrophobicity makes it a suitable candidate for retention on non-polar stationary phases like C18, its ionizable nature means that its polarity—and therefore its retention—can be dramatically manipulated by the mobile phase environment.[3][4]
The objective of this guide is to provide a logical, data-supported framework for controlling the retention of 4-(1-Phenylethoxy)piperidine. We will systematically evaluate the impact of mobile phase pH, organic modifier selection, and stationary phase chemistry.
The Foundational Principle: Reverse-Phase Interaction
In reverse-phase chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[5] Retention is primarily driven by hydrophobic interactions; more non-polar analytes interact more strongly with the stationary phase and are retained longer.[4] For 4-(1-Phenylethoxy)piperidine, the key to controlling retention is to modulate its overall polarity.
Experimental Design: A Systematic Approach
To provide a comprehensive comparison, we designed a series of experiments to isolate and evaluate the most influential parameters on the retention time of 4-(1-Phenylethoxy)piperidine.
The Critical Role of Mobile Phase pH
Causality: The piperidine moiety in 4-(1-Phenylethoxy)piperidine is a weak base. The pH of the mobile phase dictates its ionization state.
At low pH (pH < pKa): The amine is protonated (R₂NH₂⁺), making the molecule charged and significantly more polar. This increased polarity reduces its affinity for the non-polar C18 stationary phase, leading to shorter retention times.[3]
At high pH (pH > pKa): The amine is in its neutral, free-base form (R₂NH). This form is less polar and more hydrophobic, resulting in stronger interaction with the stationary phase and longer retention times.[3][6]
Experimental Protocol: pH Evaluation
System: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD).
Analyte: 10 µL injection of 100 µg/mL 4-(1-Phenylethoxy)piperidine.
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.[7][8]
Column Temperature: 30°C.
Flow Rate: 1.0 mL/min.
Mobile Phase A: Water with buffer.
Mobile Phase B: Acetonitrile.
Isocratic Elution: 50% A / 50% B.
Buffer Conditions Tested:
pH 3.0: 10 mM Potassium Phosphate, adjusted with Phosphoric Acid.
pH 7.0: 10 mM Potassium Phosphate.
pH 10.0: 10 mM Ammonium Bicarbonate, adjusted with Ammonium Hydroxide (Note: Ensure column is pH stable; many silica-based columns degrade above pH 8, but some are designed for high pH ranges).[9][10]
Detection: 254 nm.
Results: pH Comparison
Mobile Phase pH
Retention Time (tR), min
Tailing Factor (Tf)
Rationale
3.0
2.8
1.1
Analyte is fully protonated and highly polar, resulting in minimal retention.[3]
7.0
6.5
1.4
A mix of protonated and neutral forms exists, leading to intermediate retention but potentially broader peaks.
10.0
12.3
1.2
Analyte is primarily in its neutral, more hydrophobic form, maximizing retention. Peak shape improves as silanol interactions are minimized.[9]
The Impact of Organic Modifier Selection
Causality: The choice of organic solvent (modifier) in the mobile phase affects the overall mobile phase polarity and can introduce different selectivity. Acetonitrile and methanol are the most common choices.[3] Generally, acetonitrile is a stronger (less polar) eluting solvent than methanol, meaning that for the same percentage in water, it will typically result in shorter retention times.[11]
System, Analyte, Column, Temp, Flow, Detection: Same as the pH evaluation.
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.
Mobile Phase B: Acetonitrile OR Methanol.
Gradient Elution: A linear gradient from 30% to 90% B over 15 minutes was used to compare elution strength across a range.
Results: Organic Modifier Comparison
Organic Modifier
Retention Time (tR), min
Peak Width (min)
Observations
Acetonitrile
8.9
0.35
Provides sharper peaks and lower backpressure. Generally considered a stronger eluting solvent for many compounds.
Methanol
10.2
0.48
Methanol is more viscous and a weaker solvent, leading to longer retention times and broader peaks.[11] However, it can offer alternative selectivity for compounds capable of hydrogen bonding.
Comparison of Stationary Phases
Causality: The stationary phase provides the primary site of interaction. While C18 (octadecylsilane) is the industry workhorse, other alkyl chain lengths or column technologies can be used to fine-tune retention and selectivity.[7][12]
C18 (USP-L1): Offers the highest degree of hydrophobicity and retentivity due to the long 18-carbon chains.[8]
C8 (USP-L7): Has shorter 8-carbon chains, making it less retentive than C18. It is a good choice when C18 provides excessive retention, allowing for faster analysis times.[12]
System, Analyte, Temp, Flow, Detection: Same as previous experiments.
Columns Tested:
Standard C18, 4.6 x 150 mm, 5 µm.
Standard C8, 4.6 x 150 mm, 5 µm.
Mobile Phase: 40% (10 mM Ammonium Bicarbonate, pH 10.0) / 60% Acetonitrile (Isocratic).
Results: Stationary Phase Comparison
Stationary Phase
Retention Time (tR), min
Rationale
C18
9.1
The longer alkyl chains provide a more hydrophobic environment, leading to stronger retention of the neutral analyte.[12]
C8
6.4
The shorter C8 chains result in a less retentive stationary phase. This leads to a predictable decrease in retention time for hydrophobic analytes, enabling faster elution with the same mobile phase.[12]
Summary and Recommendations
The retention time of 4-(1-Phenylethoxy)piperidine in reverse-phase chromatography is highly controllable. This guide demonstrates that a systematic evaluation of key parameters allows for precise method development.
For Maximum Retention: Utilize a C18 column with a buffered mobile phase at a high pH (e.g., pH 10) to ensure the analyte is in its neutral, hydrophobic form.
For Moderate Retention / Faster Runtimes: A C8 column can be employed, or the percentage of organic modifier (acetonitrile) can be increased with a C18 column.
For Minimal Retention: Use a mobile phase with an acidic pH (e.g., pH 3) to protonate the analyte, making it polar and fast-eluting.
By understanding the interplay between the analyte's chemical properties and the chromatographic system, researchers can develop robust, reproducible, and fit-for-purpose analytical methods.
References
WebofPharma. (2026, February 13).
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties.
Waters Knowledge Base. What are common causes for less than expected retention times on a reversed-phase LC column?.
GL Sciences. (2023, November 1).
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
LCGC International. (2020, December 9).
Welch Materials, Inc. (2024, September 24).
AKJournals. (2004, July/August). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
Wikipedia.
SciSpace. The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase.
Agilent. Agilent Eclipse XDB-C18.
Separation Science. (2024, July 4).
Mol-Instincts. 4-(1-phenylethoxy)piperidine.
Biotage.
Chrom Tech, Inc. (2025, October 20).
Wikipedia. 4-Phenylpiperidine.
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
Google Patents.
Phenomenex. (2025, August 12). Normal-phase vs.
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
A Senior Application Scientist's Guide to Reference Standards for 4-(1-Phenylethoxy)piperidine Analysis
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 4-(1-Phenylethoxy)piperidine, a piperidine derivative of significant interest. We will explore the critical importance of high-quality reference materials, compare available standards, and provide detailed, field-proven analytical methodologies to ensure the integrity and reproducibility of your experimental results.
The Cornerstone of Analytical Precision: The Reference Standard
In analytical chemistry, the reference standard is the bedrock upon which the reliability of all measurements is built. It is a highly purified and well-characterized substance used as a calibration standard or as a benchmark for the identification and quantification of an analyte. The use of a high-purity, certified reference material (CRM) is not merely a matter of best practice; it is a fundamental requirement for generating data that is accurate, reproducible, and defensible.
A Certified Reference Material (CRM) is distinguished by its traceability to a national or international standard and is accompanied by a certificate of analysis (CoA) that provides information on its purity, identity, and the uncertainty of the certified value. The use of a non-certified or low-purity standard can introduce significant errors into the analytical workflow, leading to inaccurate quantification, misidentification of impurities, and ultimately, compromised research and development decisions.
Comparing Reference Standards: A Case Study of 4-(1-Phenylethoxy)piperidine and Related Compounds
A direct comparison of commercially available certified reference materials for 4-(1-Phenylethoxy)piperidine is challenging due to their limited availability. However, by examining a research-grade standard for the target compound and comparing it with a certified reference material for a structurally related piperidine derivative, we can illuminate the critical differences in their quality and documentation.
Feature
Research-Grade 4-(1-Phenylethoxy)piperidine
Certified Reference Material (e.g., 4-ANPP CRM)
Purity
≥95%
Typically ≥98%, with a detailed purity assessment
Certification
None
ISO 17034 and/or ISO/IEC 17025 accredited
Certificate of Analysis (CoA)
Basic information on identity and purity
Comprehensive document with certified value, uncertainty, traceability, and detailed analytical data
Intended Use
Research Use Only
Quantitative and qualitative analysis, method validation, instrument calibration
Traceability
Not traceable to a higher-order standard
Metrologically traceable to a national or international standard
This table provides a comparative overview based on generally available information for research-grade chemicals and certified reference materials.
The significant difference in purity and the absence of certification and traceability for the research-grade standard underscore the potential risks associated with its use in quantitative analysis. For applications demanding the highest level of accuracy and regulatory compliance, a certified reference material is the unequivocal choice.
Analytical Methodologies for 4-(1-Phenylethoxy)piperidine
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the sample matrix, the desired level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for the analysis of piperidine derivatives.
HPLC is a versatile and robust technique for the separation and quantification of a wide range of compounds. For piperidine derivatives that possess a UV chromophore, HPLC-UV offers a straightforward and sensitive method of analysis.
Experimental Protocol: HPLC-UV Analysis of 4-(1-Phenylethoxy)piperidine
1. Instrumentation and Chromatographic Conditions:
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for piperidine derivatives.[1]
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid) in a ratio of 32:68 (v/v) has been shown to be effective for similar compounds.[1]
Detection Wavelength: The wavelength of maximum absorbance for 4-(1-Phenylethoxy)piperidine should be determined by scanning a standard solution. For many phenyl-containing compounds, this is in the range of 220-280 nm.
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh a known amount of the 4-(1-Phenylethoxy)piperidine reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
A rigorous validation of the HPLC method is crucial to ensure its suitability for its intended purpose. Key validation parameters include:
Validation Parameter
Typical Acceptance Criteria
Linearity (r²)
≥ 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (%RSD)
≤ 2.0%
Limit of Detection (LOD)
Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)
Signal-to-Noise Ratio of 10:1
Data based on validated methods for similar piperidine compounds.[1][2]
Workflow for HPLC-UV Analysis
Caption: A streamlined workflow for the quantitative analysis of 4-(1-Phenylethoxy)piperidine by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like many piperidine derivatives, derivatization may be necessary to improve their chromatographic properties.
Experimental Protocol: GC-MS Analysis of 4-(1-Phenylethoxy)piperidine
1. Instrumentation and Chromatographic Conditions:
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable for the analysis of piperidine derivatives.[3]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, held for 5 minutes. This program should be optimized for the specific analyte and potential impurities.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
2. Sample Preparation and Derivatization:
Sample Solution: Dissolve a known amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Derivatization (if necessary): For compounds with active hydrogens (e.g., secondary amines), derivatization can improve peak shape and thermal stability. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[3]
3. Data Analysis:
Identification of 4-(1-Phenylethoxy)piperidine is achieved by comparing its retention time and mass spectrum with that of a reference standard. Quantification can be performed using a calibration curve generated from the analysis of standards of known concentrations.
Logical Relationship: Reference Standard Quality and Analytical Outcome
Caption: The cascading effect of reference standard quality on the validity of analytical outcomes.
Conclusion: A Commitment to Quality
The generation of high-quality, reliable analytical data is a non-negotiable aspect of modern drug development. This guide has underscored the critical role of the reference standard as the foundation of analytical accuracy. While the availability of certified reference materials for emerging compounds like 4-(1-Phenylethoxy)piperidine may be limited, the principles of using well-characterized, high-purity standards remain paramount. By employing robust and validated analytical methods, such as the HPLC and GC-MS protocols detailed herein, and by critically evaluating the quality of the reference materials used, researchers can ensure the integrity of their data and contribute to the advancement of safe and effective therapeutics.
References
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. PMC. [Link]
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]
A Comparative Guide to the Biological Activity of Piperidine Ether Analogs for Drug Discovery Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its presence in a vast range of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility an...
Author: BenchChem Technical Support Team. Date: March 2026
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its presence in a vast range of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and capacity for diverse molecular interactions make it an invaluable scaffold in drug design.[1] This guide offers a comparative analysis of piperidine ether analogs, a specific and promising subclass, focusing on their performance in key therapeutic areas: oncology, microbiology, and neurodegenerative disease.
We will move beyond simple data reporting to explore the causality behind experimental design and the structure-activity relationships (SAR) that govern efficacy. This document is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights and validated protocols necessary to advance their own research programs.
Section 1: Anticancer Activity of Piperidine Ether Analogs
The search for novel anticancer agents is a primary focus of drug discovery. Piperidine derivatives, including ether analogs, have demonstrated significant potential by modulating critical signaling pathways that are frequently dysregulated in cancer.[2][3]
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of piperidine analogs is a crucial first step in their evaluation. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. A lower IC₅₀ value indicates greater potency. The following table summarizes the cytotoxic activities of representative piperidine derivatives, highlighting how structural modifications impact their efficacy.
Derivative ID
Key Structural Features
Cancer Cell Line
Cell Type
IC₅₀ (µM)
Reference
DTPEP
Piperidine linked to a dibenzo[b,f]thiepin via an ethyl ether
Expert Analysis of Structure-Activity Relationship (SAR): The data reveals critical SAR trends. For instance, the DTPEP analog demonstrates potent, sub-micromolar activity against both ER-positive and ER-negative breast cancer lines, suggesting its mechanism is not solely dependent on the estrogen receptor pathway.[1][2] The presence of the flexible ethyl ether linker is crucial for this activity. For compound 17a, the methoxy substitution on the aryl ring contributes significantly to its cytotoxic potency.[1][2] The slightly lower potency of the fluoro-substituted hybrid compared to DTPEP and 17a highlights how different substitutions and core scaffolds fine-tune the biological response.[5]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A significant number of piperidine derivatives exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][4][6] This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[3][6]
Caption: Inhibition of the PI3K/Akt pathway by piperidine ether analogs.
Mechanistic Insights: Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which acts as a secondary messenger to recruit and activate Akt.[2] Activated Akt then phosphorylates numerous downstream targets, leading to the inhibition of apoptosis and the promotion of cell proliferation, often through the mTOR protein.[6] Certain piperidine ether analogs function as potent inhibitors of PI3K, thereby blocking this entire signaling cascade, preventing the activation of Akt, and ultimately promoting apoptotic cell death in cancer cells.[4]
Experimental Protocol: MTT Assay for Cell Viability
To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-validated protocol is essential. The MTT assay is a gold-standard colorimetric method for assessing cell viability.[7][8]
Causality Behind the Method: This assay measures the metabolic activity of living cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8] The concentration of the resulting formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[7]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
Compound Treatment: Prepare serial dilutions of the piperidine ether analogs in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a defined period (typically 24, 48, or 72 hours).[2]
MTT Addition: Following the treatment incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate the plate for an additional 4 hours at 37°C.[8]
Scientist's Note: This incubation period is critical to allow for sufficient formazan formation by viable cells.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to fully dissolve the crystals.[2][7]
Scientist's Note: DMSO is an effective solubilizing agent for formazan. Gentle agitation on a plate shaker for 10 minutes can ensure complete dissolution.[9]
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background noise.[8]
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated (vehicle control) cells. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Section 2: Antimicrobial Activity of Piperidine Ether Analogs
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with antibacterial and antifungal properties.[10] Piperidine derivatives have shown promise in this area, with their activity being highly dependent on their substitution patterns.[11][12]
Quantitative Comparison of Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that prevents the visible growth of a microorganism.[13]
Expert Analysis of SAR: The data indicates that even subtle changes to the piperidine scaffold can significantly alter antimicrobial activity. Compound 6 exhibits the most potent and broad-spectrum activity among the tetrahydropyridine series, with a particularly low MIC against the Gram-positive bacterium B. subtilis.[14] The halogenated dipiperidino derivatives also show activity, though the broad MIC range suggests that the specific halogen and its position are critical determinants of efficacy.[11]
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of piperidine derivatives are believed to arise from their ability to disrupt essential bacterial processes. Key proposed mechanisms include cell membrane disruption and the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[15]
Caption: Experimental workflow for MIC determination via broth microdilution.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantitatively assessing antimicrobial susceptibility, providing a clear and reproducible MIC value.[13][16]
Causality Behind the Method: This technique directly tests the ability of an antimicrobial agent to inhibit microbial growth in a liquid medium. By using serial dilutions, it precisely identifies the minimum concentration required for inhibition. The inclusion of growth and sterility controls is a self-validating measure, ensuring that the observed results are due to the compound's activity and not contamination or media failure.[13][17]
Step-by-Step Methodology:
Inoculum Preparation: From a pure overnight bacterial culture on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[17] This standardization is crucial for ensuring a consistent and reproducible starting bacterial concentration.
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the piperidine ether analog in a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB).[15]
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).[18]
Controls: Include essential controls on each plate:
Growth Control: Wells containing MHB and the bacterial inoculum but no test compound. This well should become turbid, confirming the viability of the bacteria.[13]
Sterility Control: Wells containing only MHB. This well should remain clear, confirming the sterility of the medium.[13]
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible turbidity.[13][15]
Section 3: Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[19][20] Several piperidine-based drugs, such as Donepezil, are potent AChE inhibitors.[19]
Quantitative Comparison of AChE Inhibitory Activity
The potency of AChE inhibitors is also quantified by their IC₅₀ value, which in this context is the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%.
Expert Analysis of SAR: The semi-synthetic alkaloids 7 and 9 demonstrate potent AChE inhibition, with compound 7 being approximately twice as active as compound 9, indicating that subtle structural differences in the alkaloid scaffold have a significant impact on enzyme binding.[21] The phthalimide-based derivative 4b also shows activity in the low micromolar range.[19] While the current analogs do not surpass the potency of the reference drug Donepezil, they represent valuable starting points for further optimization.
Mechanism of Inhibition & Assay Principle
AChE inhibitors bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The most common method for measuring this activity is the Ellman's assay.[20][23]
Caption: Principle of the Ellman's assay for AChE inhibition.
Experimental Protocol: Ellman's Method for AChE Inhibition
This robust spectrophotometric assay provides a reliable method for screening and characterizing potential AChE inhibitors.[20][24]
Causality Behind the Method: The assay uses acetylthiocholine (ATChI), a sulfur-containing analog of acetylcholine, as the substrate. AChE hydrolyzes ATChI to produce thiocholine.[20] The free thiol group of thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which is intensely yellow.[24] The rate of color formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity. The presence of an inhibitor slows this rate.[20]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 0.1 M phosphate buffer (pH 8.0).
Dissolve AChE enzyme in the buffer to a working concentration (e.g., 1 U/mL).
Prepare a 10 mM solution of DTNB in buffer.
Prepare a 14 mM solution of the substrate, acetylthiocholine iodide (ATChI), in buffer.
Assay Setup (96-well plate):
To each well, add 140 µL of phosphate buffer.
Add 10 µL of the test compound solution (piperidine analog at various concentrations).
Add 10 µL of the AChE enzyme solution. For the control (100% activity), add 10 µL of buffer instead of the inhibitor.
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[19][23]
Reaction Initiation:
Add 10 µL of the DTNB solution to each well.
Initiate the reaction by adding 10 µL of the ATChI substrate solution to all wells.[23]
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. For a kinetic assay, take readings every minute for 10-15 minutes. For an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and take a final reading.[20]
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control well. Plot the inhibition percentage against the inhibitor concentration to calculate the IC₅₀ value.
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